Darusentan, (+/-)-
Description
Structure
3D Structure
Properties
CAS No. |
178306-46-2 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26) |
InChI Key |
FEJVSJIALLTFRP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Darusentan's Mechanism of Action on ETA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darusentan is a highly selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, particularly resistant hypertension.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Darusentan, focusing on its interaction with the ETA receptor. We will delve into its binding affinity and selectivity, the downstream signaling pathways it modulates, and the key experimental methodologies used to characterize its pharmacological profile. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction to the Endothelin System and Darusentan
The endothelin (ET) system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological effects through two G protein-coupled receptor subtypes: ETA and ETB.[4] ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs), where their activation by ET-1 triggers a signaling cascade leading to sustained vasoconstriction and cell proliferation.[2][4][5] In contrast, ETB receptors, found on both endothelial and vascular smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.[4]
Darusentan ([S]-2-[4,6-dimethoxy-pyrimidine-2-yloxy]-3-methoxy-3,3-diphenyl-propanoic acid) is a propanoic acid-based, orally active endothelin receptor antagonist (ERA). It is characterized by its high selectivity for the ETA receptor, which allows for the specific blockade of ETA-mediated vasoconstriction while potentially sparing the vasodilatory and clearance functions of the ETB receptor.[1] The (S)-enantiomer of Darusentan is the active form, with the (R)-enantiomer showing no significant binding activity.[1][5]
Quantitative Analysis of Receptor Binding and Selectivity
Darusentan's pharmacological profile is distinguished by its high-affinity binding to the ETA receptor and its significant selectivity over the ETB receptor. This has been quantified in numerous preclinical studies, primarily through competitive radioligand binding assays. The key parameters, inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |
| Human ETA | Darusentan | Recombinant | 1.4 | ~100-131-fold | [1][6] |
| Human ETB | Darusentan | Recombinant | 184 | - | [1][6] |
| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [1][5] |
Molecular Mechanism of Action: Downstream Signaling Pathways
As a competitive antagonist, Darusentan binds to the ETA receptor, thereby preventing the binding of the endogenous ligand, ET-1.[1] This blockade directly inhibits the initiation of the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.
The ETA receptor is coupled to the Gq/11 family of G proteins.[4][7] Upon activation by ET-1, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][7]
-
Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][7]
-
Diacylglycerol (DAG): DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4]
The subsequent increase in intracellular Ca2+ concentration is a critical event that activates the contractile machinery in vascular smooth muscle cells, leading to vasoconstriction.[8] Darusentan's antagonism of the ETA receptor effectively halts this entire sequence of events.[5][8]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Stereoselective Antagonism of the Endothelin-A Receptor by Darusentan Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomeric bioactivity of Darusentan, a potent and selective endothelin type A (ETA) receptor antagonist. The document focuses on the differential pharmacological effects of the (+)- and (-)-enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Findings: Stereospecificity of Darusentan Activity
Darusentan's pharmacological activity is exclusively attributed to its (S)-enantiomer.[1][2] The (R)-enantiomer of Darusentan shows no significant biological activity, failing to compete for endothelin-1 (B181129) (ET-1) binding to the ETA receptor or influence ET-1-induced vasoconstriction.[2][3] This stereoselectivity is a critical aspect of its mechanism of action and therapeutic profile.
Quantitative Analysis of Receptor Binding and Functional Activity
The binding affinity and functional potency of the Darusentan stereoisomers have been quantified in several key studies. The data consistently demonstrates the high affinity and selectivity of the (S)-enantiomer for the ETA receptor, while the (R)-enantiomer is inactive.
| Stereoisomer | Receptor Subtype | Preparation | K_i_ (nmol/L) | Selectivity (ETA/ETB) | Reference |
| (S)-Darusentan | Human ETA | Recombinant | 1.4 | ~131-fold | [4][5] |
| (S)-Darusentan | Human ETB | Recombinant | 184 | ~131-fold | [4][5] |
| (S)-Darusentan | Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [2][3][4] |
| (R)-Darusentan | Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | No binding activity | Not Applicable | [2][3] |
Table 1: Binding Affinity of Darusentan Stereoisomers for Endothelin Receptors. K_i is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity._
| Stereoisomer | Assay | Tissue | pA_2_ | Reference |
| (S)-Darusentan | Endothelin-induced vascular contractility | Isolated endothelium-denuded rat aortic rings | 8.1 ± 0.14 | [2][3] |
| (R)-Darusentan | Endothelin-induced vascular contractility | Isolated endothelium-denuded rat aortic rings | No effect | [2][3] |
Table 2: Functional Antagonist Activity of Darusentan Stereoisomers. The pA_2 value is a measure of the potency of a competitive antagonist._
Signaling Pathway of ETA Receptor Antagonism by (S)-Darusentan
(S)-Darusentan exerts its therapeutic effect by competitively inhibiting the binding of the potent vasoconstrictor endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells.[1] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction. Specifically, (S)-Darusentan prevents the ET-1-induced increases in inositol (B14025) phosphate (B84403) and intracellular calcium (Ca2+) signaling, which are crucial for smooth muscle contraction.[2][3]
Caption: ETA Receptor Signaling and (S)-Darusentan Inhibition.
Experimental Protocols
The characterization of Darusentan's stereoisomers relies on specific in vitro assays to determine binding affinity and functional antagonism.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of the Darusentan stereoisomers by measuring their ability to displace a radiolabeled ligand from the ETA receptor.
Caption: Radioligand Competition Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound ((+)- or (-)-Darusentan).
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.
Functional Vascular Contractility Assay
This ex vivo assay measures the ability of the Darusentan stereoisomers to inhibit the vasoconstriction induced by ET-1 in isolated blood vessels.
Methodology:
-
Tissue Preparation: Aortic rings are isolated from male Sprague-Dawley rats and prepared for functional experiments.[2] The endothelium is typically removed.
-
Contraction Induction: The aortic rings are exposed to increasing concentrations of ET-1 to induce concentration-dependent contraction, which is measured as force generation.[2]
-
Antagonist Treatment: The experiment is repeated in the presence of fixed concentrations of (S)-Darusentan or (R)-Darusentan to assess their ability to inhibit the ET-1-induced contraction.
-
Data Analysis: The results are used to determine the pA₂, a measure of the antagonist's potency.
Conclusion
The biological activity of Darusentan is highly stereospecific, with the (S)-enantiomer being the active component responsible for its potent and selective ETA receptor antagonism. The (R)-enantiomer is devoid of significant pharmacological activity at the ETA receptor. This stereoselectivity underscores the importance of chiral purity in the development and clinical application of Darusentan for conditions such as resistant hypertension. The methodologies outlined in this guide provide a framework for the continued investigation of ETA receptor antagonists and their stereoisomeric properties.
References
Darusentan's Binding Affinity for Endothelin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of darusentan's binding affinity for endothelin (ET) receptors, focusing on the core principles, experimental validation, and the underlying signaling mechanisms. Darusentan (B1669833) is a highly selective endothelin-A (ETA) receptor antagonist, a property that dictates its pharmacological profile and therapeutic potential.[1][2] This document delves into the quantitative binding data, the detailed experimental protocols used to derive this data, and the intricate signaling pathways modulated by this interaction.
Quantitative Analysis of Darusentan's Binding Affinity
Darusentan exhibits a strong and selective binding affinity for the human ETA receptor over the ETB receptor. This selectivity is a critical attribute, as it allows for the specific inhibition of ETA-mediated physiological responses, such as vasoconstriction, while potentially sparing the functions of the ETB receptor.[1][2] The binding affinities, typically determined through competitive radioligand binding assays, are expressed as the inhibition constant (Ki).[2] A lower Ki value signifies a higher binding affinity.
The (S)-enantiomer of darusentan is the pharmacologically active form, demonstrating potent binding to the ETA receptor, whereas the (R)-enantiomer shows no significant binding activity.[2]
Table 1: Binding Affinity (Ki) of Darusentan for Human and Rat Endothelin Receptors
| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |
| Human ETA | Darusentan | Recombinant | 1.4 | ~131-fold | [1][2] |
| Human ETB | Darusentan | Recombinant | 184 | - | [1][2] |
| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [2] |
Experimental Protocols for Determining Binding Affinity
The characterization of darusentan's binding affinity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[2][3]
Objective: To determine the inhibition constant (Ki) of darusentan for ETA and ETB receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing recombinant human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).[4]
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1), a high-affinity radiolabeled ligand for endothelin receptors.[5]
-
Test Compound: Darusentan, serially diluted to a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors to prevent protein degradation.[5]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: To separate bound from free radioligand.[5]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[5]
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of darusentan. The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[5]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
-
Radioactivity Measurement: The radioactivity retained on each filter is quantified using a scintillation counter.[5]
-
Data Analysis:
-
Specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 and is subtracted from the total binding to yield specific binding.[5]
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the darusentan concentration to generate a competition curve. The IC50 value, which is the concentration of darusentan that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.[5]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol phosphate.[6] It provides a measure of the functional antagonism of darusentan at the ETA receptor.[6]
Objective: To assess the functional inhibitory potency of darusentan on ET-1-induced ETA receptor activation.
Materials:
-
Cultured Cells: Cells expressing the ETA receptor, such as rat aortic vascular smooth muscle cells (RAVSMs) or engineered cell lines.[6]
-
Radiolabel: [3H]-myo-inositol, for metabolic labeling of inositol lipids.[6]
-
Agonist: Endothelin-1 (B181129) (ET-1).[6]
-
Test Compound: Darusentan, at various concentrations.[6]
-
Lithium Chloride (LiCl): To inhibit inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7]
-
Anion-Exchange Resin: (e.g., Dowex) to separate the inositol phosphates.[6]
-
Scintillation Fluid and Counter. [6]
Procedure:
-
Cell Labeling: Cultured cells are incubated with [3H]-myo-inositol for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into the cellular phosphoinositide pool.
-
Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of darusentan in a buffer containing LiCl.[6][7]
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1 (typically an EC80 concentration to elicit a robust response) for a defined period to induce the production of inositol phosphates.[7]
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by scintillation counting.
-
Data Analysis: The inhibitory effect of darusentan is determined by plotting the amount of [3H]-inositol phosphate accumulation against the concentration of darusentan. An IC50 value is calculated, representing the concentration of darusentan that inhibits 50% of the ET-1-induced inositol phosphate production.
Endothelin Receptor Signaling Pathways
Endothelin receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in vascular tone and cell proliferation.[8] Darusentan, as a competitive antagonist, blocks the binding of the endogenous ligand endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting its downstream signaling cascade.[2]
ETA Receptor Signaling Cascade
The ETA receptor primarily couples to the Gq/11 family of G proteins.[9] Activation of this pathway by ET-1 initiates a series of intracellular events leading to physiological responses such as vasoconstriction.
Key Steps in the ETA Receptor Signaling Pathway:
-
Ligand Binding: Endothelin-1 (ET-1) binds to the extracellular domain of the ETA receptor.[8]
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[10]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit then activates the enzyme phospholipase C (PLC).[11]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[11]
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG remaining in the plasma membrane, activates protein kinase C (PKC).[10]
-
Cellular Response: The elevated intracellular calcium and activated PKC lead to a cascade of downstream events, including the phosphorylation of various proteins that ultimately result in smooth muscle contraction and cell proliferation.[10]
Conclusion
Darusentan is a potent and highly selective ETA receptor antagonist. Its high binding affinity for the ETA receptor, as determined by rigorous in vitro assays such as radioligand binding and functional inositol phosphate accumulation assays, underpins its mechanism of action. By competitively inhibiting the binding of endothelin-1 to the ETA receptor, darusentan effectively blocks the downstream Gq-mediated signaling cascade that leads to vasoconstriction and other pathophysiological processes. This detailed understanding of its binding characteristics and molecular interactions is fundamental for researchers and professionals involved in the development and application of endothelin receptor-targeted therapeutics.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
In vitro studies of Darusentan on vascular smooth muscle cells
An In-Depth Technical Guide to In Vitro Studies of Darusentan on Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Darusentan, a selective endothelin-A (ETA) receptor antagonist, on vascular smooth muscle cells (VSMCs). Darusentan has been investigated for its potential in treating resistant hypertension by blocking the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1).[1][2] This document details the quantitative data from key preclinical studies, outlines the experimental protocols for the assays used, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Pharmacological Activity of Darusentan
Darusentan's activity has been characterized in a variety of in vitro systems, primarily using rat aortic vascular smooth muscle cells (RAVSMCs) and isolated arterial tissues. The (S)-enantiomer of Darusentan is the active form, while the (R)-enantiomer exhibits no significant binding activity.[3][4] The quantitative data from these studies are summarized below.
| Parameter | Value | Cell/Tissue Preparation | Assay Type | Reference |
| Ki | 13 nM | RAVSM Membranes | Radioligand Binding Assay | [1][3][5] |
| pA2 | 8.1 ± 0.14 | Isolated Endothelium-Denuded Rat Aortic Rings | Vascular Contractility Assay | [1][3][5] |
| Inhibition | Concentration-dependent | Cultured RAVSMs | Inositol (B14025) Phosphate (IP) Signaling Assay | [1][3][5] |
| Inhibition | Concentration-dependent | Cultured RAVSMs | Intracellular Ca2+ Signaling Assay | [1][3][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Darusentan and the typical workflow for its in vitro characterization.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize Darusentan's effects on vascular smooth muscle cells are provided below.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of Darusentan to the ETA receptor by measuring its ability to compete with a radiolabeled ligand.[2][4]
-
Objective: To determine the affinity of Darusentan for ETA receptors.
-
Materials:
-
Procedure:
-
Incubate the RAVSM membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of unlabeled (S)-Darusentan.[1]
-
Allow the reaction to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Determine non-specific binding in the presence of a high concentration of unlabeled ET-1.[1]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of Darusentan to block the ET-1-induced production of the second messenger, inositol phosphate, a key step in the signaling cascade leading to vasoconstriction.[2][3]
-
Objective: To assess the functional antagonism of Darusentan at the ETA receptor.
-
Materials:
-
Procedure:
-
Label the cultured RAVSMs by incubating them with myo-[³H]-inositol in inositol-free medium overnight to allow for its incorporation into cellular phosphoinositides.[1][2]
-
Wash the cells and pre-incubate them with a buffer containing LiCl.[1]
-
Pre-treat the cells with varying concentrations of (S)-Darusentan for a specified duration.[1]
-
Stimulate the cells with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).[1]
-
Terminate the reaction by adding a strong acid, such as perchloric acid.[1][2]
-
Isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).[2]
-
Elute the [³H]-inositol phosphates and quantify the radioactivity by scintillation counting.[2]
-
Analyze the data to determine the concentration-dependent inhibition of ET-1-induced IP accumulation by Darusentan. The potency of Darusentan as an antagonist can be expressed as a pA2 value.[2]
-
Intracellular Ca²⁺ Signaling Assay
This assay directly measures the effect of Darusentan on one of the most critical downstream events of ETA receptor activation: the increase in intracellular calcium concentration ([Ca²⁺]i).[3][5]
-
Objective: To quantify the inhibition of ET-1-induced intracellular calcium mobilization by Darusentan.
-
Materials:
-
Procedure:
-
Load the cultured RAVSMs with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[1]
-
Wash the cells to remove any excess extracellular dye.[1]
-
Place the cells in a suitable measurement buffer.[1]
-
Establish a baseline fluorescence reading.[1]
-
Pre-treat the cells with varying concentrations of (S)-Darusentan.[1]
-
Stimulate the cells with a fixed concentration of ET-1.[1]
-
Record the changes in fluorescence intensity over time, which correspond to the changes in intracellular Ca²⁺ concentration.[1]
-
Analyze the data to determine the concentration-dependent inhibition of the ET-1-induced Ca²⁺ transient by Darusentan.[1]
-
Vascular Contractility Assay (Isolated Aortic Rings)
This ex vivo assay provides a functional measure of Darusentan's ability to inhibit the vasoconstriction induced by ET-1 in an intact tissue preparation, which is highly relevant to its physiological effect.[3][5]
-
Objective: To determine the vasorelaxant potency of Darusentan by measuring its antagonism of ET-1-induced vascular contraction.
-
Materials:
-
Rat aortas.
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
Endothelin-1 (ET-1).
-
(S)-Darusentan at various concentrations.
-
-
Procedure:
-
Isolate the thoracic aorta from a rat and remove the endothelium.[3]
-
Cut the aorta into rings of a specific width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[1]
-
Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g).[1]
-
Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.[1]
-
In separate experiments, pre-incubate the aortic rings with different concentrations of (S)-Darusentan for a specified time before generating the ET-1 concentration-response curve.[1]
-
The antagonistic effect of Darusentan is observed as a rightward shift in the ET-1 concentration-response curve.
-
Analyze the data using a Schild plot to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[5]
-
References
The Rise and Fall of Darusentan: A Technical History
An In-depth Guide to the Discovery, Development, and Discontinuation of a Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darusentan ((+)-(S)-2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid) emerged as a promising therapeutic agent for resistant hypertension, a significant unmet medical need. As a potent and selective endothelin-A (ETA) receptor antagonist, its mechanism of action targeted a key pathway in vasoconstriction and blood pressure regulation. This technical guide provides a comprehensive history of Darusentan's discovery and development, from its initial synthesis and preclinical evaluation to its progression through clinical trials and eventual discontinuation. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism and development timeline offer a thorough understanding of its scientific journey.
Introduction: The Endothelin System and Resistant Hypertension
The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a significant role in blood pressure homeostasis.[1][2] ET-1 mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction and cell proliferation.[3][4] In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, poses a significant therapeutic challenge.[3][5] The endothelin pathway was identified as a logical and promising target for this condition, as it represents a vasoconstrictive mechanism often unaddressed by conventional antihypertensive therapies.[3] This understanding laid the groundwork for the development of endothelin receptor antagonists like Darusentan.
Discovery and Preclinical Development
Corporate Development
Darusentan (also known as LU-135252 and HMR-4005) was first developed by Knoll Pharmaceuticals, a former subsidiary of BASF.[3][6][7] In June 2003, Myogen, Inc. licensed the compound from Abbott Laboratories (which had acquired Knoll) for development.[6] Subsequently, in a significant $2.5 billion acquisition in 2006, Gilead Sciences acquired Myogen, thereby taking over the development of Darusentan.[8][9][10][11]
Medicinal Chemistry and Synthesis
Darusentan is a propanoic acid-based, non-peptidic endothelin receptor antagonist.[3][12] An improved synthesis process involves the preparation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid as a key intermediate through a Darzens reaction, methanolysis, hydrolysis, and diastereomeric resolution. This intermediate is then condensed with 2-methoxysulfonyl-4,6-dimethylpyrimidine to yield Darusentan.[13][14]
Preclinical Pharmacology
Darusentan is the (S)-enantiomer and demonstrates high selectivity for the ETA receptor over the ETB receptor.[12][15] Preclinical studies in various animal models of hypertension, particularly salt-sensitive models like DOCA-salt hypertensive rats and Dahl salt-sensitive rats, demonstrated its potential antihypertensive effects.[1][16]
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| Ki | ETA | Human | - | 1.4 nM | [1][7][15] |
| Ki | ETB | Human | - | 184 nM | [1][7][15] |
| Selectivity | ETA vs ETB | Human | - | ~130-fold | [15] |
| Ki | ETA | Rat | Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) | 13 nM | [15][17] |
| pA2 | ETA | Rat | Aortic Rings | 8.1 | [1] |
Experimental Protocol: Radioligand Binding Assay
A competitive binding assay is utilized to determine the binding affinity (Ki) of Darusentan.[2]
-
Objective: To determine the affinity of Darusentan for ETA and ETB receptors.
-
Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled endothelin-1 ([125I]-ET-1), and Darusentan at various concentrations.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of Darusentan.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mechanism of Action and Signaling Pathway
Darusentan functions as a competitive antagonist at the ETA receptor.[12] By blocking the binding of ET-1, it inhibits the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.[2]
The ETA receptor is coupled to the Gq/11 family of G-proteins.[2][18] Upon ET-1 binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] The subsequent increase in intracellular Ca2+ concentration is a primary driver of vascular smooth muscle contraction.
Caption: Darusentan's mechanism of action in the ET-1 signaling pathway.
Clinical Development
Darusentan underwent a series of clinical trials to evaluate its safety and efficacy, primarily in patients with resistant hypertension.
Phase II Clinical Trials
A Phase II, randomized, double-blind, placebo-controlled, dose-ranging study (DAR-201) demonstrated that Darusentan, when added to existing antihypertensive therapy, resulted in statistically significant and dose-dependent reductions in both systolic and diastolic blood pressure in patients with resistant hypertension.[3][19][20]
Table 2: Key Results from the Phase II (DAR-201) Study of Darusentan in Resistant Hypertension
| Parameter | Darusentan (300 mg) | Placebo | p-value | Reference |
| Change in Systolic Blood Pressure (mmHg) at Week 10 | -11.5 ± 3.1 | - | 0.015 | [19] |
| Change in Diastolic Blood Pressure (mmHg) at Week 10 | -6.3 ± 2.0 | - | 0.002 | [19] |
The most common adverse events reported were peripheral edema and headache.[19]
Experimental Protocol: Phase II (DAR-201) Study
-
Objective: To evaluate the efficacy and safety of Darusentan in patients with resistant hypertension.[19]
-
Design: Randomized, double-blind, placebo-controlled, forced dose-titration study.[19]
-
Population: 115 patients with resistant hypertension receiving at least three antihypertensive medications, including a diuretic.[19]
-
Intervention: Patients were randomized (2:1) to receive escalating doses of Darusentan (10, 50, 100, 150, and 300 mg) or placebo once daily for 10 weeks.[19]
-
Primary Endpoints: Change from baseline in trough sitting systolic and diastolic blood pressure.[19]
Phase III Clinical Program: The DORADO Trials
The Phase III clinical program for Darusentan, known as DORADO (Darusentan for Resistant Hypertension), consisted of two pivotal trials: DAR-311 (DORADO) and DAR-312 (DORADO-AC).[3][5][21]
-
DAR-311 (DORADO): This was a randomized, double-blind, placebo-controlled trial involving 379 patients.[5][21] Participants received once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or placebo.[5][21] The trial met its co-primary endpoints, showing statistically significant reductions in systolic and diastolic blood pressure compared to placebo.[5][21]
Table 3: Key Efficacy Results from the DAR-311 (DORADO) Study
| Treatment Group | Change in Systolic Blood Pressure (mmHg) from Baseline | Change in Diastolic Blood Pressure (mmHg) from Baseline | Reference |
| Placebo | -8.6 | - | [5] |
| Darusentan 50 mg | -16.5 | - | [5] |
| Darusentan 100 mg | -18.1 | - | [5] |
| Darusentan 300 mg | -18.1 | - | [5] |
A notable adverse event was peripheral edema/fluid retention.[5]
-
DAR-312 (DORADO-AC): This was a larger, randomized, double-blind, placebo- and active-controlled trial that enrolled 849 patients.[4][5] Patients were randomized to receive an optimized dose of Darusentan (50, 100, or 300 mg), an active comparator (guanfacine 1 mg), or placebo.[4][5]
Experimental Protocol: Phase III DORADO Program
-
Objective: To evaluate the safety and efficacy of Darusentan in reducing blood pressure in patients with resistant hypertension.[5][21][22]
-
Design: Randomized, double-blind, placebo-controlled (DAR-311) and placebo- and active-controlled (DAR-312) parallel-group trials.[5][21][22]
-
Population: Patients with resistant hypertension on stable doses of three or more antihypertensive medications, including a diuretic.[5][21][22]
-
Intervention:
-
Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[5][21]
Discontinuation of Development
In a significant setback, Gilead Sciences announced in December 2009 that the DAR-312 (DORADO-AC) study failed to meet its co-primary endpoints.[4][23][24] There was no statistically significant difference in the reduction of systolic and diastolic blood pressure between the Darusentan and placebo groups.[4][24] Faced with these results and the potential for adverse effects, Gilead announced the discontinuation of the Darusentan development program for resistant hypertension.[9][23][25]
Development Timeline of Darusentan
Caption: A timeline of the key events in the development of Darusentan.
Conclusion
The story of Darusentan is a compelling case study in pharmaceutical research and development. It highlights the journey of a drug candidate with a strong scientific rationale and promising early-stage data that ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials. While Darusentan did not reach the market, the extensive research conducted has contributed valuable knowledge to the understanding of the endothelin system's role in cardiovascular disease and the challenges of treating resistant hypertension. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the rigorous process of drug discovery and the complexities of clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. gilead.com [gilead.com]
- 5. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 6. Darusentan - Wikipedia [en.wikipedia.org]
- 7. Darusentan (Abbott Laboratories) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. thestreet.com [thestreet.com]
- 10. gilead.com [gilead.com]
- 11. Myogen’s Cardiovascular Pipeline Seals Acquisition Deal for Gilead Sciences [spglobal.com]
- 12. benchchem.com [benchchem.com]
- 13. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 14. aidic.it [aidic.it]
- 15. medchemexpress.com [medchemexpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gilead.com [gilead.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. Darusentan Disappoints; Drug Development Halted [medscape.com]
- 25. BioCentury - Darusentan: Development discontinued [biocentury.com]
The Pharmacological Profile of Darusentan: A Selective Endothelin Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan (B1669833) is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been extensively investigated for the treatment of resistant hypertension.[1][2] As a member of the propanoic acid class of non-peptidic endothelin receptor antagonists (ERAs), its primary mechanism of action is the inhibition of endothelin-1 (B181129) (ET-1) induced vasoconstriction.[2][3] ET-1 is one of the most potent endogenous vasoconstrictors and plays a crucial role in the pathophysiology of cardiovascular diseases, particularly hypertension.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Darusentan, including its mechanism of action, receptor binding affinity and selectivity, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action: Selective ETA Receptor Blockade
Darusentan exerts its pharmacological effects by competitively binding to the ETA receptor, a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[1][2] The binding of the endogenous ligand, ET-1, to the ETA receptor initiates a signaling cascade that leads to potent and sustained vasoconstriction.[1] Darusentan, specifically the active (S)-enantiomer, blocks the binding of ET-1 to the ETA receptor, thereby preventing the downstream signaling events that cause smooth muscle contraction.[2][4][5] This blockade results in peripheral vasodilation and a subsequent reduction in blood pressure.[2][6]
The high selectivity of Darusentan for the ETA receptor over the endothelin type B (ETB) receptor is a key characteristic.[2][4] While ETA receptor activation is primarily associated with vasoconstriction, ETB receptors have a dual role. On endothelial cells, ETB receptor activation mediates the release of vasodilators such as nitric oxide, while on smooth muscle cells, they can also contribute to vasoconstriction.[1][3] By selectively targeting the ETA receptor, Darusentan aims to maximize the therapeutic benefits of blocking vasoconstriction while potentially preserving the vasodilatory and ET-1 clearance functions of the ETB receptor.[4]
Signaling Pathway of Endothelin-1 and Inhibition by Darusentan
The activation of ETA receptors by ET-1 on vascular smooth muscle cells triggers the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ concentration leads to smooth muscle contraction and vasoconstriction.[1][7] Darusentan, as a competitive antagonist, binds to the ETA receptor and prevents ET-1 from initiating this signaling cascade.[4]
Caption: Darusentan selectively blocks the ETA receptor, inhibiting ET-1-induced vasoconstriction.
Quantitative Pharmacological Data
The potency and selectivity of Darusentan have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinity of Darusentan
| Receptor Subtype | Ligand Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |
| Human ETA | Recombinant | 1.4 | ~131-fold | [4][8] |
| Human ETB | Recombinant | 184 | [4][8] | |
| Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% of receptors are ETA | [4][5] |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The active form of Darusentan is the (S)-enantiomer, while the (R)-enantiomer shows no significant binding activity.[4][5]
Table 2: Clinical Efficacy of Darusentan in Resistant Hypertension (Phase II and III Studies)
| Study | Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Phase II (DAR-201) | Darusentan 150 mg/day | -7.4 ± 3.0 (placebo-corrected) | -5.0 ± 1.9 (placebo-corrected) | [3] |
| Darusentan 300 mg/day | -11.5 ± 3.1 (placebo-corrected) | -6.3 ± 2.0 (placebo-corrected) | [3][9] | |
| Phase III (DAR-311) | Darusentan 50 mg | -7.9 (placebo-corrected) | -4.8 (placebo-corrected) | [10] |
| Darusentan 100 mg | -9.5 (placebo-corrected) | -4.6 (placebo-corrected) | [10] | |
| Darusentan 300 mg | -9.5 (placebo-corrected) | -5.4 (placebo-corrected) | [10] |
Data are presented as mean ± standard error or mean placebo-corrected change from baseline.
Detailed Experimental Protocols
The characterization of Darusentan's pharmacological profile relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Darusentan for ETA and ETB receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., recombinant human ETA or ETB receptors in CHO cells, or endogenous receptors from rat aortic vascular smooth muscle cells).[3][4][5]
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).
-
Add increasing concentrations of unlabeled Darusentan.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
In Vitro Functional Assay: Inhibition of ET-1-Induced Vasoconstriction
Objective: To assess the functional antagonist activity of Darusentan against ET-1-induced vasoconstriction in isolated arterial rings.[5][11]
Methodology:
-
Tissue Preparation:
-
Isolate thoracic aortas or mesenteric arterioles from rats.[5][11]
-
Cut the arteries into rings of approximately 2-4 mm in length.
-
The endothelium may be removed by gently rubbing the intimal surface to study the direct effect on smooth muscle.[5]
-
Mount the arterial rings in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Experimental Procedure:
-
Allow the rings to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tissues with varying concentrations of Darusentan for a set period.
-
Construct a second cumulative concentration-response curve to ET-1 in the presence of Darusentan.
-
-
Data Analysis:
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the binding affinity of Darusentan via a competitive radioligand binding assay.
Preclinical and Clinical Development
The development of Darusentan has progressed through extensive preclinical and clinical evaluation.
Preclinical Animal Models
Darusentan has been evaluated in various animal models of hypertension to assess its antihypertensive efficacy. These models are crucial for understanding the role of the endothelin system in blood pressure regulation and the therapeutic potential of ERAs. Commonly used models include:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
DOCA-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.[11][12]
-
Dahl Salt-Sensitive Rats: A model of salt-sensitive hypertension.[11][13]
Studies in these models have helped to establish the proof-of-concept for Darusentan as an effective blood pressure-lowering agent.[11][14]
Clinical Trials
Darusentan has undergone several clinical trials in patients with hypertension, particularly those with resistant hypertension, which is defined as blood pressure that remains above goal despite treatment with three or more antihypertensive drugs, including a diuretic.[3][15][16]
-
Phase II Studies: Dose-ranging studies demonstrated that Darusentan produced statistically significant and clinically meaningful reductions in both systolic and diastolic blood pressure in a dose-dependent manner when added to existing antihypertensive regimens.[9][17]
-
Phase III Studies (DORADO Program): The DORADO (Darusentan for Resistant Hypertension) program included two large-scale Phase III trials, DAR-311 and DAR-312.[15][16] The DAR-311 study met its primary endpoints, showing significant reductions in blood pressure with Darusentan compared to placebo.[10][15] However, the DAR-312 study did not meet its primary endpoints.[16]
Logical Flow of Darusentan's Development
Caption: The logical progression of Darusentan's development from preclinical studies to clinical trials.
Conclusion
Darusentan is a potent and highly selective ETA receptor antagonist with a well-characterized pharmacological profile. Its mechanism of action, involving the competitive inhibition of ET-1-induced vasoconstriction, provides a targeted approach to blood pressure reduction. Extensive preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure, particularly in patients with resistant hypertension. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Darusentan and other endothelin receptor modulators, which are crucial for the development of novel therapies for cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 11. benchchem.com [benchchem.com]
- 12. Endothelin and endothelin antagonists in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Role of endothelins in animal models of hypertension: focus on cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gilead.com [gilead.com]
- 16. gilead.com [gilead.com]
- 17. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Darusentan's Role in the Endothelin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide deeply implicated in the pathophysiology of cardiovascular diseases, notably resistant hypertension.[1][2] Its physiological effects are transduced through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB).[1] Darusentan (B1669833) is a propanoic acid-based, orally active, and highly selective ETA receptor antagonist.[3][4] It has been extensively investigated for the treatment of resistant hypertension, a condition characterized by blood pressure that remains above goal despite the use of three or more antihypertensive medications, including a diuretic.[3][5] This technical guide provides a comprehensive examination of darusentan's mechanism of action within the endothelin signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Endothelin Signaling Pathway
The endothelin signaling cascade is a critical regulator of vascular tone and cellular growth.
-
Synthesis of ET-1: The pathway begins with the enzymatic cleavage of the precursor big ET-1 by the endothelin-converting enzyme (ECE) to produce the active 21-amino acid peptide, ET-1.[1]
-
Receptor Activation: ET-1 exerts its effects by binding to ETA and ETB receptors on various cell types, most notably vascular smooth muscle cells (VSMCs) and endothelial cells.[1]
-
ETA Receptor Signaling: Located predominantly on VSMCs, ETA receptors are the primary mediators of ET-1's potent and sustained vasoconstrictor effects.[1][6] Upon ET-1 binding, the ETA receptor, which is coupled to the Gq/11 family of G proteins, activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores in the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ is the ultimate trigger for smooth muscle contraction and vasoconstriction.[1][6]
-
ETB Receptor Signaling: ETB receptors have a more complex, dual role. On endothelial cells, their activation by ET-1 stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictor effects.[1][3] ETB receptors on endothelial cells also play a role in clearing circulating ET-1.[3] However, ETB receptors are also found on VSMCs, where their activation can contribute to vasoconstriction.[1][3]
Darusentan's Mechanism of Action
Darusentan is a competitive and highly selective antagonist of the ETA receptor.[1][4][7] Its primary pharmacological effect is to block the binding of the potent vasoconstrictor ET-1 to ETA receptors located on vascular smooth muscle cells.[1][4]
By occupying the ETA receptor binding site, darusentan prevents the Gq/11-mediated signaling cascade.[4] This inhibition blocks the production of IP3 and DAG, thereby preventing the subsequent increase in intracellular calcium and activation of PKC.[1][6] The result is a reduction in vascular smooth muscle contraction, leading to peripheral vasodilation and a decrease in blood pressure.[7][8] This targeted blockade of ETA receptors is the principal mechanism behind darusentan's antihypertensive effects.[7] The (S)-enantiomer of darusentan is the pharmacologically active form, while the (R)-enantiomer demonstrates no significant binding activity.[6][9]
Quantitative Data
Darusentan's pharmacological profile is defined by its high affinity and selectivity for the ETA receptor over the ETB receptor. This has been quantified in numerous preclinical studies.
Table 1: Darusentan Binding Affinity and Selectivity
| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETB:ETA Ratio) | Reference |
| Human ETA | Darusentan | Recombinant | 1.4 | ~131-fold | [7][10] |
| Human ETB | Darusentan | Recombinant | 184 | - | [10][11] |
| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% of receptors were ETA subtype | [6][9][10] |
Note: Ki is the inhibition constant; a lower value indicates higher binding affinity.
Table 2: Darusentan Functional Antagonism
| Assay | Preparation | Parameter | Value | Reference |
| Vascular Contractility | Isolated endothelium-denuded rat aortic rings | pA2 | 8.1 ± 0.14 | [6][9][10] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, indicating functional potency.
Table 3: Clinical Efficacy in Resistant Hypertension (Phase III, DAR-311 Study)
| Treatment Group (Dose/day) | Placebo-Corrected Change in Trough Sitting Systolic BP (mmHg) | Placebo-Corrected Change in Trough Sitting Diastolic BP (mmHg) | Reference |
| Darusentan 50 mg | -7.9 | -4.8 | [12] |
| Darusentan 100 mg | -9.5 | -4.6 | [12] |
| Darusentan 300 mg | -9.5 | -5.4 | [12] |
Note: All results were statistically significant (p<0.001).[12][13] The study duration was 14 weeks.[12][14]
Experimental Protocols
The characterization of darusentan's pharmacology relies on a suite of established in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[1]
-
Objective: To determine the affinity and selectivity of darusentan for ETA and ETB receptors.
-
Materials:
-
Cell membranes prepared from cells expressing recombinant human ETA or ETB receptors (e.g., CHO or HEK293 cells).[3][11]
-
Radioligand: [125I]-ET-1.[1]
-
Test Compound: Darusentan at various concentrations.
-
Assay Buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).
-
Glass fiber filters and a cell harvester for separating bound and free radioligand.
-
Gamma counter for measuring radioactivity.
-
-
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [125I]-ET-1 and varying concentrations of darusentan (or vehicle for total binding) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.[4]
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., for 2 hours at 37°C).[15]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol phosphate.[1][6]
-
Objective: To assess the functional antagonism of darusentan at the Gq-coupled ETA receptor.
-
Materials:
-
Cultured cells endogenously or recombinantly expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells).[1]
-
Labeling Agent: [3H]-myo-inositol.[1]
-
Agonist: ET-1.[1]
-
Test Compound: Darusentan at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing IP to accumulate.[1]
-
Anion-exchange chromatography columns (e.g., Dowex resin).[1]
-
Scintillation counter.
-
-
Procedure:
-
Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides like PIP2.[1]
-
Pre-incubation: Labeled cells are washed and then pre-incubated with varying concentrations of darusentan for a set period (e.g., 15-30 minutes).[4]
-
Stimulation: A fixed concentration of ET-1 is added in the presence of LiCl to stimulate IP production.[1]
-
Termination and Lysis: The reaction is terminated by adding a strong acid (e.g., perchloric acid), which lyses the cells and stops enzymatic activity.[1]
-
Isolation of IPs: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography.[1]
-
Quantification: The [3H]-inositol phosphates are eluted and the radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The potency of darusentan as an antagonist is determined by its ability to inhibit the ET-1-induced IP accumulation, from which an IC50 or pA2 value can be calculated.[1]
-
Conclusion
Darusentan is a potent and selective antagonist of the endothelin type A receptor.[1][10] Its mechanism of action is the direct, competitive inhibition of ET-1 binding to ETA receptors on vascular smooth muscle cells, which effectively abrogates the downstream signaling cascade responsible for potent vasoconstriction.[4][6] Extensive preclinical data have quantified its high binding affinity and selectivity, and clinical trials have demonstrated its efficacy in lowering blood pressure in patients with resistant hypertension.[5][12] The technical protocols and data presented herein provide a comprehensive guide to the core pharmacology of darusentan and its role within the endothelin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 13. Darusentan in Resistant Hypertension [medscape.com]
- 14. gilead.com [gilead.com]
- 15. ahajournals.org [ahajournals.org]
Preclinical Profile of Darusentan: An In-depth Technical Guide to its Investigation in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darusentan (B1669833) is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential as an antihypertensive agent. The endothelin system, particularly endothelin-1 (B181129) (ET-1), is a potent vasoconstrictor and plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, Darusentan aims to counteract the vasoconstrictive and proliferative effects of ET-1, leading to a reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the preclinical studies of Darusentan in various animal models of hypertension, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Presentation
The antihypertensive efficacy of Darusentan has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| Ki | ETA | Human | - | 1.4 nM | [1][2] |
| Ki | ETB | Human | - | 184 nM | [1][2] |
| Ki | ETA | Rat | Rat Aortic Vascular Smooth Muscle (RAVSM) membranes | 13 nmol/L | [3] |
| pA2 | ETA | Rat | Aortic Rings | 8.1 | [1][3] |
Table 2: Effect of Darusentan on Blood Pressure in a Hypertensive Animal Model
| Animal Model | Treatment and Dosage | Duration | Change in Blood Pressure | Reference |
| Goto-Kakizaki (GK) Rats | Darusentan (dose not specified) | 14 weeks (from 10 to 24 weeks of age) | Small but sustained reduction in 24-hour blood pressure | [1][4] |
Note: Specific quantitative data on blood pressure reduction (e.g., in mmHg) for spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, and Dahl salt-sensitive rats from preclinical studies with Darusentan were not available in the searched literature. Preclinical research has predominantly focused on these salt-sensitive models to investigate the role of endothelin in blood pressure elevation and vascular hypertrophy.[1][2]
Experimental Protocols
This section details the methodologies employed in the key preclinical experiments cited in this guide.
In Vitro Receptor Binding Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of Darusentan for human and rat endothelin receptors.
Methodology:
-
Preparation: Membrane fractions from cells expressing human ETA or ETB receptors, or from rat aortic vascular smooth muscle cells (RAVSMs), were prepared.[1][3]
-
Assay: A competitive radioligand binding assay was performed. This involved incubating the membrane preparations with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of unlabeled Darusentan.[1][3]
-
Separation: Bound and free radioligand were separated by filtration.[1]
-
Detection: The amount of bound radioactivity was quantified using a gamma counter.[1]
-
Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.[1]
Functional Antagonism (pA2) Assessment
Objective: To assess the functional antagonist activity of Darusentan against endothelin-1-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings of approximately 2-4 mm in length.[1] The endothelium was denuded to isolate the direct effects on vascular smooth muscle.[3]
-
Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings was recorded isometrically.
-
ET-1 Challenge: A cumulative concentration-response curve to ET-1 was then constructed in the presence of Darusentan.[1]
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated to quantify the potency of Darusentan as a competitive antagonist.[1]
Hypertensive Animal Models
Objective: To investigate the effects of Darusentan in a model of non-obese type 2 diabetes with mild hypertension.[1][4]
Methodology:
-
Animal Model: Goto-Kakizaki (GK) rats are a non-obese, spontaneously diabetic strain that also exhibits mild hypertension.[1][4]
-
Blood Pressure Monitoring: Continuous 24-hour blood pressure was monitored using radiotelemetry from 10 to 24 weeks of age to assess the long-term effects of Darusentan.[1][4]
Objective: To utilize a genetic model of essential hypertension.[1]
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established inbred strain that develops hypertension without any experimental intervention.[1]
-
Husbandry: The rats are housed under standard laboratory conditions.[1]
-
Blood Pressure Measurement: Blood pressure is monitored throughout the study period to assess the development and severity of hypertension.[1]
Objective: To induce hypertension characterized by high levels of mineralocorticoids and salt retention.[1]
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.[1]
-
Surgical Procedure: The rats undergo uninephrectomy (removal of one kidney).
-
Treatment: The rats are treated with deoxycorticosterone acetate (B1210297) (DOCA), a mineralocorticoid, typically administered via subcutaneous implantation of a pellet.[1]
-
Salt Loading: The rats are provided with drinking water containing 1% NaCl.[1]
-
Duration: The development of hypertension typically occurs over several weeks.[1]
-
Blood Pressure Measurement: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry.[1]
Objective: To use a genetic model where hypertension is induced by a high-salt diet.[1]
Methodology:
-
Animal Model: Dahl Salt-Sensitive (S) rats are genetically predisposed to developing hypertension when fed a high-salt diet.[1]
-
Diet: The rats are fed a diet containing a high concentration of sodium chloride (e.g., 8% NaCl) to induce hypertension.[1]
-
Blood Pressure Measurement: Blood pressure is monitored to track the progression of hypertension.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Darusentan and a typical experimental workflow for its preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the endothelin a receptor antagonist darusentan on blood pressure and vascular contractility in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Darusentan Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan is a potent and selective endothelin type A (ETA) receptor antagonist.[1][2] The endothelin system, particularly the vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of hypertension and other cardiovascular diseases.[2][3] ET-1 exerts its effects through two primary receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors, found on endothelial cells, are involved in vasodilation.[1] By selectively blocking the ETA receptor, Darusentan inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure.[1][4] This document provides detailed protocols for the administration of Darusentan in various rat models of hypertension, guidance on data presentation, and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for Darusentan, which can be instrumental in designing and interpreting preclinical studies in rat models.
Table 1: Darusentan Receptor Binding Affinity
| Receptor | Species | Ki (nmol/L) | Selectivity (ETB/ETA) |
| ETA | Human | 1.4 | ~131-fold |
| ETB | Human | 184 | |
| ETA (predominant) | Rat (RAVSM membranes) | 13 | N/A |
Data sourced from multiple studies.[3][5]
Table 2: Dose-Dependent Effects of Darusentan on Blood Pressure in Human Clinical Trials (for reference in preclinical dose selection)
| Darusentan Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| 10 mg | -6.0 | -3.7 |
| 30 mg | -7.3 | -4.9 |
| 100 mg | -11.3 | -8.3 |
| 150 mg | -7.4 | -5.0 |
| 300 mg | -11.5 | -6.3 |
Placebo-corrected data from human clinical trials.[6][7][8]
Signaling Pathway
The diagram below illustrates the signaling pathway of Endothelin-1 (ET-1) and the mechanism of action of Darusentan. ET-1 binds to ETA receptors on vascular smooth muscle cells, initiating a cascade that leads to vasoconstriction. Darusentan selectively blocks this interaction.
Experimental Protocols
The following are detailed protocols for the administration of Darusentan in rat models of hypertension.
Protocol 1: Oral Administration of Darusentan for Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)
This protocol is designed to assess the effect of chronic oral Darusentan administration on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 10-12 weeks old).[1]
-
Normotensive Wistar-Kyoto (WKY) rats as a control group.[1]
-
Darusentan.
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).[9]
-
Oral gavage needles.
-
Animal balance.
-
Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography).[1]
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.[9]
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 days to establish a stable baseline. Radiotelemetry is the preferred method for continuous monitoring.[1]
-
Randomization: Randomly assign SHR to treatment groups:
-
Drug Preparation and Administration:
-
Prepare a suspension of Darusentan in the chosen vehicle at the desired concentrations. Ensure the suspension is well-mixed before each administration.[1]
-
Administer Darusentan or vehicle orally once daily via gavage. The administration volume should be consistent across all animals (e.g., 5 mL/kg).[1][9]
-
-
Treatment Duration: Continue daily administration for a predetermined period, for instance, 4 to 8 weeks.[1]
-
Blood Pressure Monitoring:
-
Data Analysis:
-
Calculate the change in systolic and diastolic blood pressure from baseline for each group.
-
Compare the blood pressure in the Darusentan-treated groups to the vehicle-treated SHR group using appropriate statistical analysis.[9]
-
Protocol 2: Evaluation of Darusentan on Cardiac Hypertrophy in a Rat Model
This protocol outlines the steps to determine if chronic Darusentan treatment can mitigate the development of cardiac hypertrophy.
Materials:
-
Hearts from rats in Protocol 1.
-
Phosphate-buffered saline (PBS).
-
10% Formalin.
-
Paraffin wax.
-
Microtome.
-
Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome).[1]
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Tissue Collection: At the end of the treatment period from Protocol 1, euthanize the rats.
-
Heart Excision and Weighing: Carefully excise the heart, blot it dry, and record its weight. Calculate the heart weight to body weight ratio.[1]
-
Histological Analysis:
-
Fix the hearts in 10% formalin and embed them in paraffin.
-
Section the hearts and stain with Hematoxylin and Eosin to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.[1]
-
-
Data Analysis: Compare the heart weight to body weight ratio, cardiomyocyte size, and fibrosis levels between the different treatment groups.[1]
Experimental Workflow
The diagram below provides a visual representation of the general experimental workflow for evaluating Darusentan in a rat model of hypertension.
Troubleshooting
-
Drug Suspension Inconsistency: To ensure consistent dosing, vigorously mix the Darusentan suspension before each administration.[1]
-
Difficulty with Oral Gavage: If the formulation is too viscous, adjust the concentration of the suspending agent. Ensure the gavage needle is of an appropriate size for the rat.[9]
-
Variability in Blood Pressure Readings: To minimize diurnal variations, always measure blood pressure at the same time of day under consistent environmental conditions.[9]
Conclusion
Darusentan, as a selective ETA receptor antagonist, offers a targeted approach for investigating the role of the endothelin system in hypertension and its cardiovascular consequences. The provided protocols and data offer a framework for conducting preclinical studies in rat models to evaluate the efficacy and mechanisms of action of Darusentan. Careful experimental design and adherence to standardized procedures are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Darusentan in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan (B1669833) is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2][3][4] As a member of the propanoic acid class of endothelin receptor antagonists (ERAs), its primary mechanism of action involves competitively blocking the binding of the potent vasoconstrictor endothelin-1 (B181129) (ET-1) to the ETA receptor.[5][6] This action inhibits the downstream signaling cascade that leads to smooth muscle contraction and cell proliferation.[5][6] The selectivity of Darusentan for the ETA over the ETB receptor is a key feature, allowing for targeted therapeutic effects while potentially preserving the vasodilatory and ET-1 clearance functions of the ETB receptor.[3]
Competitive radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a test compound, such as Darusentan, for a specific receptor.[7][8][9][10] These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the ability of an unlabeled compound (the competitor, e.g., Darusentan) to displace the radioligand, one can determine the competitor's binding affinity, typically expressed as the inhibition constant (Ki).[3][5][7] This document provides detailed protocols and data for the use of Darusentan in competitive radioligand binding assays targeting the endothelin receptors.
Data Presentation: Binding Affinity of Darusentan
The following table summarizes the binding affinities of Darusentan for human and rat endothelin receptors as determined by competitive radioligand binding assays.
| Receptor Subtype | Species | Ligand | Preparation | Kᵢ (nmol/L) | Selectivity (ETₐ/ETₑ) | Reference |
| Human ETₐ | Human | Darusentan | Recombinant | 1.4 | ~131-fold | [3][11][12][13] |
| Human ETₑ | Human | Darusentan | Recombinant | 184 | [3][11][12][13] | |
| Rat ETₐ | Rat | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | Not specified (>95% ETₐ) | [3][6] |
| Human ETₐ | Human | Darusentan | CHO cell membranes | 6 | [14] | |
| Human ETₑ | Human | Darusentan | CHO cell membranes | 371 | [14] |
Note: The (S)-enantiomer of Darusentan is the active form, while the (R)-enantiomer exhibits no significant binding activity.[3][6]
Experimental Protocols
Protocol 1: ETₐ Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of Darusentan by measuring its ability to displace a radiolabeled ligand from the ETₐ receptor.[5]
1. Membrane Preparation:
-
Cell Culture: Culture cells stably expressing the human ETₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenization: Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifugation:
-
Resuspension and Storage: Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5] Determine the protein concentration using a suitable method (e.g., BCA assay). Store the membrane aliquots at -80°C.
2. Competitive Binding Assay:
-
Assay Setup: In a 96-well plate, combine the following reagents:
-
50 µL of assay buffer.[5]
-
50 µL of Darusentan at various concentrations (e.g., 10 pM to 10 µM).[5]
-
50 µL of a radioligand, such as [¹²⁵I]-ET-1, at a final concentration near its dissociation constant (Kd) (e.g., 50 pM).[5]
-
100 µL of the thawed membrane preparation (containing 10-20 µg of protein).[5]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13][15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3][15]
-
Washing: Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand.[3]
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ET-1) from the total binding.[3]
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the Darusentan concentration to generate a competition curve.[3] Use non-linear regression to determine the IC₅₀ value, which is the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand.[3][5]
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[3][5]
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
-
Visualizations
Endothelin Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the ETₐ receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq protein.[3][5] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[16] This cascade ultimately results in vasoconstriction and cell proliferation.[16][17] Darusentan competitively antagonizes ET-1 at the ETₐ receptor, thereby inhibiting these downstream effects.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in performing a competitive radioligand binding assay with Darusentan.
References
- 1. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. darusentan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Darusentan in Resistant Hypertension Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Darusentan (B1669833) in the study of resistant hypertension. It includes detailed application notes, experimental protocols, and a summary of key quantitative data from preclinical and clinical studies.
Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated as a potential add-on therapy for resistant hypertension—a condition characterized by blood pressure that remains above goal despite treatment with three or more antihypertensive medications, including a diuretic.[1][2][3] The rationale for its use stems from the role of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, in the pathophysiology of hypertension.[4][5] By blocking the ETA receptor, Darusentan inhibits ET-1-induced vasoconstriction and cell proliferation.[1][2]
Mechanism of Action and Signaling Pathway
Darusentan's therapeutic potential lies in its specific inhibition of the endothelin-1 signaling cascade. ET-1, primarily produced by vascular endothelial cells, exerts its potent vasoconstrictive effects by binding to ETA receptors on vascular smooth muscle cells.[3][4] This binding activates a Gq/11 protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] The resulting increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction.[4] Darusentan selectively blocks the ETA receptor, thereby inhibiting this entire downstream signaling cascade.[4]
Quantitative Data from Clinical Trials
The efficacy and safety of Darusentan in patients with resistant hypertension have been evaluated in several clinical trials. The following tables summarize the key findings from these studies.
Table 1: Efficacy of Darusentan in Resistant Hypertension (DAR-311/DORADO Study)[1]
| Treatment Group | Change in Systolic BP (mmHg) from Baseline | Change in Diastolic BP (mmHg) from Baseline |
| Placebo (n=132) | -8.6 | -5.3 |
| Darusentan 50 mg (n=81) | -16.5 | -10.1 |
| Darusentan 100 mg (n=81) | -18.1 | -9.9 |
| Darusentan 300 mg (n=85) | -18.1 | -10.7 |
| p-value for all Darusentan groups vs. placebo | <0.001 | <0.001 |
Table 2: Efficacy of Darusentan in Resistant Hypertension (Phase II Dose-Ranging Study)[3][6][7]
| Treatment and Dose | Placebo-Corrected Change in Systolic BP (mmHg) | Placebo-Corrected Change in Diastolic BP (mmHg) |
| Darusentan 150 mg/day (at week 8) | -7.4 ± 3.0 (p=0.048) | -5.0 ± 1.9 (p=0.003) |
| Darusentan 300 mg/day (at week 10) | -11.5 ± 3.1 (p=0.015) | -6.3 ± 2.0 (p=0.002) |
Table 3: Common Adverse Events in the DAR-311 (DORADO) Study[1]
| Adverse Event | Placebo (%) | Darusentan 50 mg (%) | Darusentan 100 mg (%) | Darusentan 300 mg (%) |
| Peripheral Edema/Fluid Retention | 17 | 32 | 36 | 29 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for clinical and preclinical studies of Darusentan.
Clinical Trial Protocol: Phase III (DORADO Program - DAR-311 & DAR-312)[1][2]
This protocol outlines the design of the pivotal Phase III trials for Darusentan in resistant hypertension.
1. Patient Population:
-
Inclusion criteria: Patients with resistant hypertension, defined as having a systolic blood pressure (SBP) above the goal (e.g., >140 mmHg for most patients, >130 mmHg for those with diabetes or chronic kidney disease) despite being on full doses of at least three antihypertensive medications, one of which must be a diuretic.[3][6]
2. Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1]
-
The DAR-312 (DORADO-AC) study also included an active comparator arm (Guanfacine 1 mg).[1][2]
3. Treatment:
-
Patients were randomized to receive once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg), placebo, or an active comparator.[1]
-
In some study designs, Darusentan was initiated at a lower dose (e.g., 10 mg/day) and force-titrated upwards every two weeks to the target dose.[3]
-
Duration of the primary treatment period was 14 weeks.[1][2]
4. Efficacy Endpoints:
-
The co-primary efficacy endpoints were the change from baseline to week 14 in trough sitting systolic blood pressure (SBP) and trough sitting diastolic blood pressure (DBP).[1][2]
-
Secondary endpoints included changes in 24-hour ambulatory blood pressure monitoring.[3]
5. Safety and Tolerability:
-
Adverse events were monitored throughout the study.
-
Patients who completed the 14-week assessment were eligible to enroll in long-term safety extension studies.[1][2]
Preclinical Protocol: Evaluation in Spontaneously Hypertensive Rats (SHR)[8]
This protocol provides a framework for investigating the effects of Darusentan in a common animal model of hypertension.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a well-established genetic model of hypertension.
2. Acclimatization and Baseline Measurements:
-
Animals are acclimatized to housing conditions for at least one week prior to the experiment.
-
Baseline systolic and diastolic blood pressure are measured for 3-5 days to establish a stable baseline.
3. Drug Administration:
-
Darusentan is suspended in an appropriate vehicle (e.g., carboxymethylcellulose).
-
The suspension is administered orally via gavage once daily for the duration of the study.
-
A control group receives the vehicle only.
4. Blood Pressure Monitoring:
-
Blood pressure is measured at regular intervals throughout the treatment period using methods such as tail-cuff plethysmography or telemetry.
5. Assessment of Cardiac Hypertrophy (Optional):
-
At the end of the treatment period, rats are euthanized, and hearts are excised and weighed.
-
The heart weight to body weight ratio is calculated as an indicator of cardiac hypertrophy.
-
Histological analysis (e.g., H&E, Masson's trichrome staining) can be performed to assess cardiomyocyte size and fibrosis.
6. Data Analysis:
-
Blood pressure changes, heart weight to body weight ratios, and histological parameters are compared between the Darusentan-treated and vehicle-treated groups.
Conclusion
Darusentan has demonstrated a clear mechanism of action and statistically significant efficacy in reducing blood pressure in patients with resistant hypertension.[1][7] The provided data and protocols offer a solid foundation for further research into the therapeutic potential of endothelin receptor antagonism in this difficult-to-treat patient population. While the development of Darusentan was discontinued, the insights gained from its study remain valuable for the broader field of hypertension research and drug development.[8]
References
- 1. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 2. gilead.com [gilead.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin Receptor Antagonist Effective in Resistant Hypertension: PRECISION | tctmd.com [tctmd.com]
Determining the Potency of Darusentan: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension.[1][2][3] Its therapeutic effect stems from its ability to block the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1).[3][4] The endothelin signaling pathway plays a crucial role in vascular tone and cell proliferation.[2] ET-1, the primary isoform in the cardiovascular system, exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB.[1][5]
Darusentan specifically targets the ETA receptor, which is predominantly located on vascular smooth muscle cells.[1][4] Activation of the ETA receptor by ET-1 initiates a signaling cascade that leads to potent and sustained vasoconstriction.[1] By competitively binding to and blocking the ETA receptor, Darusentan inhibits this downstream signaling, resulting in vasodilation and a reduction in blood pressure.[1][3]
This document provides detailed protocols for key cell-based assays to determine the potency of Darusentan, enabling researchers to accurately characterize its pharmacological activity.
Signaling Pathway of Endothelin-1 and Inhibition by Darusentan
The binding of ET-1 to the ETA receptor on vascular smooth muscle cells activates the Gq/11 family of G proteins.[1][6] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][7] IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][6] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to smooth muscle contraction and vasoconstriction.[1] Darusentan, as a selective ETA receptor antagonist, blocks this entire cascade by preventing the initial binding of ET-1 to its receptor.[1][7]
Data Presentation: Potency and Selectivity of Darusentan
The potency of Darusentan is quantified by its binding affinity (Ki) and its functional inhibition of ET-1 signaling. The following table summarizes key quantitative data from various studies.
| Parameter | Receptor Subtype | Preparation | Value | Reference |
| Ki | Human ETA | Recombinant | 1.4 nmol/L | [8] |
| Ki | Human ETB | Recombinant | 184 nmol/L | [8] |
| Ki | Rat ETA | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 nmol/L | [4][8] |
| Selectivity | Human ETA vs. ETB | Recombinant | ~131-fold | [8] |
| pA2 | Rat ETA | Isolated Endothelium-denuded Rat Aortic Rings | 8.1 ± 0.14 | [4] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates higher binding affinity. The (S)-enantiomer of Darusentan is the active form.[8] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of Darusentan by measuring its ability to compete with a radiolabeled ligand for binding to the ETA receptor.[8]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).[3]
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[3]
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[3]
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[3]
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]ET-1), and varying concentrations of Darusentan.
-
Include control wells for total binding (radioligand + membranes, no Darusentan) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ET-1).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Darusentan concentration.
-
Determine the IC50 value (the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[3]
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Intracellular Calcium Mobilization Assay
This functional assay measures Darusentan's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by ET-1.[4][7]
Methodology:
-
Cell Preparation:
-
Seed cells expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells (RAVSMs) or HEK293 cells) into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[3][4]
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
After incubation, wash the cells gently with buffer to remove any extracellular dye.
-
-
Assay Procedure:
-
Add buffer containing varying concentrations of Darusentan to the appropriate wells. Include vehicle control wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow Darusentan to bind to the receptors.[7]
-
Place the plate into a fluorescence plate reader capable of kinetic reads.
-
Initiate the measurement of fluorescence, and after establishing a stable baseline, add a fixed concentration of ET-1 (typically the EC80, the concentration that gives 80% of the maximal response) to all wells to stimulate calcium release.
-
Continue to measure the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of ET-1.
-
Normalize the data by expressing the response in each Darusentan-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and baseline (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Darusentan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Inositol Phosphate (B84403) (IP1) Accumulation Assay
This assay provides a functional readout of Gq-coupled receptor activation by measuring the accumulation of a stable downstream metabolite, inositol monophosphate (IP1), which builds up in the presence of lithium chloride (LiCl).[3]
Methodology:
-
Cell Preparation:
-
Seed ETA-expressing cells in a suitable plate format (e.g., 96-well or 384-well) and culture overnight.[3]
-
-
Assay Procedure:
-
Remove the culture medium and add a stimulation buffer containing a range of Darusentan concentrations.
-
Pre-incubate the cells for 15-30 minutes at 37°C.[3]
-
Add the agonist (ET-1 at its EC80 concentration) to the wells. The stimulation buffer for this assay must contain LiCl, which blocks the degradation of IP1, allowing it to accumulate.[3]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and detect the accumulated IP1 using a commercially available kit, often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Quantify the amount of IP1 in each experimental well by interpolating from the standard curve.
-
Normalize the data as a percentage of the ET-1-stimulated response in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the Darusentan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The described cell-based assays provide a robust framework for quantifying the potency and mechanism of action of Darusentan. The radioligand binding assay directly measures the affinity of the compound for the ETA receptor, while the calcium mobilization and IP1 accumulation assays provide functional readouts of its ability to antagonize the ET-1 signaling cascade. By following these detailed protocols, researchers can reliably determine the potency of Darusentan and other endothelin receptor modulators, facilitating drug discovery and development efforts in the field of cardiovascular disease.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Darusentan in Cell Culture Experiments
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been investigated for its therapeutic potential in conditions such as resistant hypertension.[1][2] It functions by blocking the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to its ETA receptor on vascular smooth muscle cells.[1][3][4] This action inhibits the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[1][5] These application notes provide detailed protocols for the proper dissolution and use of Darusentan in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation: Darusentan Solubility
Darusentan is characterized by its low aqueous solubility, making direct dissolution in cell culture media or aqueous buffers challenging.[5][6] The compound exhibits good solubility in organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being the most commonly recommended solvent for in vitro studies.[5][6][7]
| Solvent/System | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (304.56 mM) | Sonication is recommended to aid dissolution. | [7] |
| DMSO | 100 mg/mL (243.65 mM) | Ultrasonic treatment may be needed. | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (9.75 mM) | Sonication is recommended. Suitable for in vivo formulations. | [7] |
| 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL (5.07 mM) | Clear solution. Suitable for in vivo formulations. | [8] |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Darusentan Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of Darusentan, which can be stored for long-term use and diluted to working concentrations as needed.
Materials:
-
Darusentan powder (Molecular Weight: 410.42 g/mol )
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Weighing: In a sterile environment, accurately weigh the desired amount of Darusentan powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.104 mg of Darusentan.[6]
-
Dissolution: Transfer the weighed Darusentan powder into a sterile microcentrifuge tube. Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration of 10 mM (e.g., 1 mL for 4.104 mg).[5][6]
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the powder.[6]
-
Sonication (Optional): If the Darusentan powder does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[5][6]
Protocol 2: Preparation of Darusentan Working Solutions and Treatment of Cells
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells, with critical steps to avoid precipitation.
Materials:
-
10 mM Darusentan stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Cultured cells ready for treatment
Procedure:
-
Cell Plating: Plate cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency.[5]
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM Darusentan stock solution at room temperature.[5]
-
Preparation of Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.[5] This is a critical step to prevent precipitation.
-
Prepare serial dilutions of the Darusentan stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, for experiments on rat aortic vascular smooth muscle cells (RAVSMs), working concentrations can range from 0.001 µM to 1 µM.[5][7]
-
Crucial Step: Add the Darusentan stock solution to the pre-warmed medium dropwise while gently mixing. This ensures rapid and thorough dispersion, minimizing the risk of precipitation.[5]
-
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Darusentan used in the experiment. The final DMSO concentration should ideally be kept below 0.5%, and preferably below 0.1%, to avoid cytotoxicity.[5][6]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared Darusentan working solutions or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Darusentan Experimental Workflow
Caption: Workflow for preparing and using Darusentan in cell culture.
Darusentan Mechanism of Action: ETA Receptor Signaling Pathway
Caption: Darusentan blocks the ET-1 signaling cascade in vascular smooth muscle cells.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Darusentan | Endothelin Receptor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Analytical methods for measuring Darusentan plasma concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Darusentan in plasma samples. Darusentan is a selective endothelin-A (ETᴀ) receptor antagonist that has been investigated for the treatment of resistant hypertension. Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This guide covers two primary analytical techniques: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering a cost-effective and widely accessible option, and a proposed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, providing higher sensitivity and specificity for advanced research needs.
Darusentan's Mechanism of Action
Darusentan exerts its therapeutic effect by blocking the endothelin-A (ETᴀ) receptor, which prevents the binding of the potent vasoconstrictor endothelin-1 (B181129) (ET-1). This inhibition of ET-1 signaling leads to vasodilation and a reduction in blood pressure.
Figure 1: Signaling pathway of Darusentan's mechanism of action.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Experimental Protocol
1. Materials and Reagents:
-
Darusentan reference standard (>99% purity)
-
Internal Standard (IS), e.g., a structurally similar compound not co-administered
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (ACS grade)
-
Water (HPLC grade, filtered)
-
Human plasma with K2EDTA as an anticoagulant
2. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV-Vis detector is used.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| UV Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Darusentan reference standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).[1]
-
Internal Standard (IS) Working Solution: Prepare a 50 µg/mL working solution of the IS in methanol.[1]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 50 µg/mL. QC samples should be prepared at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).[1]
4. Sample Preparation Protocol: The sample preparation is based on a simple and efficient protein precipitation method.[1]
References
Application Notes and Protocols: The Use of Darusentan in Studies of Endothelin-Mediated Vasoconstriction
Introduction
Endothelin-1 (ET-1) is a potent 21-amino acid peptide vasoconstrictor that plays a crucial role in cardiovascular homeostasis and the pathophysiology of hypertension.[1][2] Its effects are mediated through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB).[1][3] The ETA receptor, located predominantly on vascular smooth muscle cells (VSMCs), is the primary mediator of ET-1-induced vasoconstriction and cell proliferation.[4][5][6][7][8] Darusentan is a highly selective and potent ETA receptor antagonist that has been extensively studied as a therapeutic agent for resistant hypertension, a condition where blood pressure remains uncontrolled despite treatment with three or more antihypertensive drugs.[1][4][9] By specifically blocking the ETA receptor, darusentan effectively inhibits the signaling cascade that leads to vasoconstriction, making it an invaluable tool for researchers studying the endothelin system.[1][10][11]
These application notes provide a comprehensive overview of darusentan, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings.
Data Presentation
The following tables summarize key quantitative data from various studies, demonstrating darusentan's affinity for the ETA receptor and its efficacy in reducing blood pressure.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan
| Parameter | Receptor | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | ETA | Human (recombinant) | 1.4 nmol/L | [12][13] |
| ETB | Human (recombinant) | 184 nmol/L | [12][13] | |
| ETA | Rat Aortic VSMC Membranes | 13 nmol/L | [6][7] | |
| Selectivity | ETA vs. ETB | Human (recombinant) | ~1000-fold | [9] |
| Functional Potency (pA2) | ETA | Isolated Rat Aortic Rings | 8.1 ± 0.14 | [6][7] |
The Ki value represents the inhibition constant, indicating the concentration of darusentan required to occupy 50% of the receptors. A lower Ki signifies higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, quantifying its functional potency.
Table 2: Efficacy of Darusentan in Clinical Trials for Resistant Hypertension (Placebo-Corrected Blood Pressure Reduction)
| Study (Reference) | Treatment Duration | Dose | Change in Trough Sitting Systolic BP (mmHg) | Change in Trough Sitting Diastolic BP (mmHg) |
| DORADO (DAR-311) Trial [10][14] | 14 Weeks | 50 mg | -7.9 | -5 |
| 100 mg | -9.5 | -5 | ||
| 300 mg | -9.5 | -6 | ||
| Dose-Ranging Study [15] | 10 Weeks | 300 mg (target dose) | -11.5 | -6.3 |
| Multicenter Study [12][16] | 6 Weeks | 10 mg | -6.0 | -3.7 |
| 30 mg | -7.3 | -4.9 | ||
| 100 mg | -11.3 | -8.3 |
Signaling Pathways and Mechanism of Action
ET-1 binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade through Gq/11 proteins.[1] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ leads to smooth muscle contraction and vasoconstriction.[1][17] Darusentan acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and thereby inhibiting this entire downstream signaling pathway.[1][10]
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the effects of darusentan.
Protocol 1: Endothelin Receptor Binding Assay
This protocol determines the binding affinity (Ki) of darusentan for endothelin receptors.[18]
Objective: To quantify the affinity of darusentan for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radioligand (e.g., [125I]-ET-1)
-
Darusentan stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing the target receptor.
-
Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of [125I]-ET-1, and varying concentrations of darusentan (or vehicle for control).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the darusentan concentration. Determine the IC50 value (the concentration of darusentan that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Ex Vivo Functional Assay (Isolated Aortic Rings)
This protocol assesses the functional antagonist activity of darusentan against ET-1-induced vasoconstriction.[6][7][19]
Objective: To determine the functional potency (pA2) of darusentan in inhibiting ET-1-induced vascular contraction.
Materials:
-
Thoracic aorta from a rat
-
Krebs-Henseleit or other physiological salt solution (gassed with 95% O2 / 5% CO2)
-
ET-1 stock solution
-
Darusentan stock solution
-
Organ bath system with force-displacement transducers
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and carefully cut it into rings (2-4 mm in length). The endothelium may be removed by gently rubbing the inner surface to focus on the direct smooth muscle effects.
-
Mounting: Mount the aortic rings in an organ bath filled with physiological salt solution, maintained at 37°C and gassed continuously.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams).
-
Control Curve: Generate a cumulative concentration-response curve for ET-1 to establish the baseline contractile response and determine the EC50.
-
Washout: Perform several washes with fresh buffer to return the tissue to its resting state.
-
Antagonist Incubation: Incubate the aortic rings with a fixed concentration of darusentan for a predetermined period (e.g., 30-60 minutes).
-
Antagonist Curve: In the continued presence of darusentan, generate a second cumulative concentration-response curve for ET-1.
-
Repeat: Repeat steps 5-7 with several different concentrations of darusentan.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of darusentan. The x-intercept of the linear regression provides the pA2 value.
Protocol 3: In Vivo Blood Pressure Monitoring in Animal Models
This protocol provides a general framework for evaluating the antihypertensive effects of darusentan in a relevant animal model.[18][20]
Objective: To assess the effect of darusentan on blood pressure in a hypertensive animal model.
Materials:
-
Hypertensive animal model (e.g., Spontaneously Hypertensive Rat (SHR), Dahl Salt-Sensitive rat)
-
Darusentan formulation for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)[21]
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography)
Procedure:
-
Animal Model: Select an appropriate animal model of hypertension. For studies involving ET-1, salt-sensitive models are often used.[12]
-
Acclimatization: Allow animals to acclimate to the housing conditions and handling procedures.
-
Blood Pressure Measurement: Implant radiotelemetry devices for continuous and accurate blood pressure monitoring, or train animals for tail-cuff measurements. Establish a stable baseline blood pressure over several days.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose darusentan, high-dose darusentan).
-
Drug Administration: Administer darusentan or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 2-4 weeks).
-
Monitoring: Continuously monitor systolic blood pressure, diastolic blood pressure, and heart rate throughout the study period.
-
Data Analysis: Compare the changes in blood pressure from baseline between the darusentan-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine significance.
Darusentan is a well-characterized, potent, and selective ETA receptor antagonist. Its specific mechanism of action makes it an excellent pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system, particularly in the context of vasoconstriction and hypertension. The protocols and data provided here offer a robust framework for researchers and drug development professionals to design and interpret studies utilizing darusentan to explore endothelin-mediated pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Effects of the endothelin a receptor antagonist darusentan on blood pressure and vascular contractility in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Phase III Clinical Trials of Darusentan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for Phase III clinical trials of Darusentan, an endothelin receptor antagonist investigated for the treatment of resistant hypertension. Detailed protocols for key experimental procedures are included to guide researchers in the design and execution of similar studies.
Introduction to Darusentan
Darusentan is a selective endothelin type-A (ETA) receptor antagonist.[1][2][3] The endothelin system, particularly endothelin-1 (B181129) (ET-1), plays a role in vasoconstriction and cell proliferation by activating ETA receptors on vascular smooth muscle cells.[1][4][5] In some hypertensive patients, elevated ET-1 levels are observed, suggesting that blocking its effects could be a therapeutic strategy.[1][2] Darusentan was developed as an add-on therapy for patients with resistant hypertension, defined as blood pressure remaining above goal despite treatment with three or more antihypertensive medications, including a diuretic.[1][2][6]
Phase III Clinical Program Overview: DORADO and DORADO-AC
The efficacy and safety of Darusentan were primarily evaluated in two large-scale, international, multicenter, double-blind, randomized, placebo-controlled Phase III clinical trials: DORADO (DAR-311) and DORADO-AC (DAR-312).[1][2][3]
DORADO (DAR-311) was designed to assess the efficacy and safety of fixed doses of Darusentan as an add-on therapy in patients with resistant hypertension.[1][2]
DORADO-AC (DAR-312) was a similarly designed trial that also included an active comparator, guanfacine, to further evaluate the efficacy and safety of Darusentan.[1][3][7] This trial, however, did not meet its primary efficacy endpoints of a statistically significant reduction in blood pressure compared to placebo.[3][8][9]
Data Presentation
Table 1: Efficacy of Darusentan in the DORADO (DAR-311) Trial - Change in Blood Pressure at Week 14
| Treatment Group | Mean Change in Trough Sitting Systolic Blood Pressure (SBP) from Baseline (mmHg) | Mean Change in Trough Sitting Diastolic Blood Pressure (DBP) from Baseline (mmHg) |
| Placebo (n=132) | -8.6 | -5.3 |
| Darusentan 50 mg (n=81) | -16.5 | -10.1 |
| Darusentan 100 mg (n=81) | -18.1 | -9.9 |
| Darusentan 300 mg (n=85) | -18.1 | -10.7 |
| p-value vs. Placebo | <0.001 for all Darusentan groups | <0.001 for all Darusentan groups |
Data sourced from publicly available trial results.[1][10]
Table 2: Key Safety Findings in the DORADO (DAR-311) Trial
| Adverse Event | Placebo (n=132) | Darusentan 50 mg (n=81) | Darusentan 100 mg (n=81) | Darusentan 300 mg (n=85) |
| Peripheral Edema/Fluid Retention (%) | 17% | 32% | 36% | 29% |
| Discontinuation due to Edema (%) | 0% | 1.2% | 4.9% | 5.9% |
| Mean Change in Hemoglobin (g/dL) | -0.19 | -0.92 | -0.93 | -1.08 |
| Mean Change in Hematocrit (%) | -0.89 | -2.89 | -2.54 | -2.88 |
| Serum Aminotransferase >3x ULN (%) | 0.8% (1 patient) | 0% | 1.2% (1 patient) | 1.2% (1 patient) |
ULN: Upper Limit of Normal. Data sourced from publicly available trial results.[1]
Signaling Pathway of Darusentan's Mechanism of Action
Caption: Darusentan blocks the binding of ET-1 to the ETA receptor, inhibiting vasoconstriction.
Experimental Protocols
Protocol 1: Measurement of Trough Sitting Blood Pressure
Objective: To accurately and consistently measure trough sitting systolic and diastolic blood pressure at baseline and follow-up visits.
Materials:
-
Calibrated and validated automated oscillometric sphygmomanometer.
-
Appropriately sized blood pressure cuffs.
-
Quiet, temperature-controlled room.
-
Chair with back support and a table for arm support.
-
Data collection forms.
Procedure:
-
Patient Preparation:
-
Instruct the patient to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.
-
Ensure the patient has emptied their bladder.
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before the first reading. The back should be supported, and feet should be flat on the floor with legs uncrossed.
-
-
Cuff Selection and Placement:
-
Measure the patient's upper arm circumference to select the appropriate cuff size. The bladder of the cuff should encircle at least 80% of the arm.
-
Place the cuff on the patient's bare upper arm, with the lower edge of the cuff approximately 2-3 cm above the antecubital fossa.
-
The arm should be supported at the level of the heart.
-
-
Measurement Process:
-
Take a minimum of two readings, at least 1-2 minutes apart.
-
The patient and study personnel should remain silent during the measurement.
-
Record the systolic and diastolic blood pressure readings for each measurement.
-
-
Data Recording:
-
If the first two readings differ by more than 5 mmHg, a third reading should be taken.
-
The average of the last two readings will be used for analysis.
-
"Trough" blood pressure is measured just before the next scheduled dose of the study medication.
-
Protocol 2: Assessment of Peripheral Edema
Objective: To systematically assess and grade the severity of peripheral edema.
Materials:
-
Examination couch/chair.
-
Data collection forms with a standardized grading scale.
Procedure:
-
Patient Positioning: The patient should be in a comfortable sitting or supine position with legs exposed.
-
Visual Inspection: Visually inspect the feet, ankles, and lower legs for any signs of swelling.
-
Palpation for Pitting Edema:
-
Press firmly with the thumb or forefinger over the dorsum of the foot, behind the medial malleolus, and over the shins for at least 5 seconds.
-
Remove the pressure and observe for the presence and depth of an indentation (pitting).
-
-
Grading of Pitting Edema:
-
Use a standardized scale to grade the severity of the edema. An example scale is as follows:
-
0: No pitting edema.
-
1+: Mild pitting, 2 mm depression that disappears rapidly.
-
2+: Moderate pitting, 4 mm depression that disappears in 10-15 seconds.
-
3+: Moderately severe pitting, 6 mm depression that may last more than 1 minute.
-
4+: Severe pitting, 8 mm depression that can last more than 2 minutes.
-
-
-
Data Recording: Record the edema grade for each assessed location. Note if the edema is unilateral or bilateral.
Protocol 3: Monitoring of Liver Function
Objective: To monitor for potential drug-induced liver injury by assessing liver function tests.
Materials:
-
Standard equipment for venipuncture.
-
Appropriate blood collection tubes (e.g., serum separator tubes).
-
Certified clinical laboratory for analysis.
Procedure:
-
Sample Collection:
-
Collect a blood sample via venipuncture at baseline and at specified follow-up visits (e.g., monthly).
-
-
Laboratory Analysis:
-
The serum sample should be analyzed for the following liver function tests:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total bilirubin (B190676)
-
Alkaline phosphatase (ALP)
-
-
-
Data Evaluation and Action:
-
Review all liver function test results promptly.
-
Pre-defined stopping rules should be in place. For example, if a patient's ALT or AST levels exceed 3 times the upper limit of normal (ULN), confirmatory testing should be performed. If the elevation is confirmed, and particularly if accompanied by an elevation in total bilirubin >2x ULN, the study drug should be discontinued, and the patient closely monitored.
-
Experimental Workflow for a Phase III Darusentan Clinical Trial
Caption: A typical workflow for a Phase III clinical trial of Darusentan.
References
- 1. Special Article - The management of resistant hypertension: A 2020 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Sop for recording blood pressure | PDF [slideshare.net]
- 6. What is new in resistant hypertension? [escardio.org]
- 7. kem.edu [kem.edu]
- 8. Reliability and Feasibility of Methods to Quantitatively Assess Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of ankle edema [bio-protocol.org]
- 10. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Application Notes and Protocols: Ex Vivo Analysis of Darusentan Effects on Vascular Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darusentan is a potent and selective endothelin-A (ETA) receptor antagonist.[1] Endothelin-1 (ET-1), a powerful endogenous vasoconstrictor, plays a significant role in the pathophysiology of hypertension.[2][3] ET-1 mediates its vasoconstrictive effects primarily through the G-protein coupled ETA receptor on vascular smooth muscle cells.[2][3] Darusentan competitively binds to the ETA receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and subsequent vasoconstriction.[4] This mechanism of action results in peripheral vasodilation, making Darusentan a subject of interest for its blood pressure-lowering effects, particularly in cases of resistant hypertension.[5]
These application notes provide detailed protocols for the preparation of isolated vascular tissues for the ex vivo analysis of Darusentan's pharmacological effects. The primary application is the assessment of its ability to antagonize ET-1-induced vasoconstriction in isolated arterial rings, a standard method for characterizing the potency and efficacy of vasoactive compounds.
Data Presentation
The following tables summarize key quantitative data for Darusentan, providing a basis for experimental design and interpretation.
Table 1: Binding Affinity and Selectivity of Darusentan
| Receptor Subtype | Ligand | Preparation | Kᵢ (nmol/L) | Selectivity (ETₐ/ET₈) | Reference |
| Human ETₐ | Darusentan | Recombinant | 1.4 | ~131-fold | [1] |
| Human ET₈ | Darusentan | Recombinant | 184 | [1] | |
| Rat ETₐ | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETₐ subtype | [6] |
Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will occupy half the receptors at equilibrium. A lower Kᵢ value indicates higher binding affinity. The (S)-enantiomer is the active form of Darusentan.[6]
Table 2: Functional Antagonism of Darusentan in Ex Vivo Vascular Preparations
| Preparation | Agonist | Antagonist | Parameter | Value (mean ± SD) | Reference |
| Isolated endothelium-denuded rat aortic rings | ET-1 | (S)-Darusentan | pA₂ | 8.1 ± 0.14 | [6] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Signaling Pathway and Experimental Workflow
Darusentan's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of vascular reactivity in isolated aortic rings. [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Darusentan Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with darusentan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is darusentan and why is its aqueous solubility a concern for researchers?
Darusentan is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3] It belongs to the propanoic acid class of compounds and is characterized by its poor solubility in aqueous solutions, which presents a significant hurdle for in vitro and in vivo research.[1] This low solubility can result in experimental challenges such as precipitation in buffers, leading to inconsistent dosing and diminished bioavailability.[1]
Q2: What is the solubility of darusentan in common laboratory solvents?
Darusentan is practically insoluble in water. However, it demonstrates good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1][4] For experimental purposes, a common practice is to first dissolve darusentan in 100% DMSO to create a concentrated stock solution.[1][4]
Q3: Is it possible to dissolve darusentan directly in aqueous buffers such as PBS or cell culture media?
Directly dissolving darusentan in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is generally not recommended and is likely to fail due to its hydrophobic nature.[1] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO.[1][4]
Q4: How does pH influence the solubility of darusentan?
Troubleshooting Guide
Issue: My darusentan precipitated after diluting the DMSO stock solution into my aqueous experimental buffer.
This is a frequent issue known as "salting out" or precipitation. It happens when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.[1] Here are several strategies to troubleshoot this problem:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of darusentan in your experiment.[1]
-
Optimize Co-solvent Concentration: If your experimental parameters allow, a slight increase in the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, it is critical to keep the final DMSO concentration low, typically below 0.5% and ideally under 0.1% for cell-based assays, as higher concentrations can be cytotoxic.[1]
-
Utilize a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Pluronic F-68, into your final aqueous solution can aid in forming micelles that encapsulate the hydrophobic darusentan molecule, thereby preventing precipitation.[1]
-
Employ Serial Dilutions: Instead of a single, large dilution of the DMSO stock into the aqueous buffer, performing serial dilutions can sometimes prevent immediate precipitation.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative data on darusentan's solubility in various solvent systems. It is important to note that the exact solubility can vary based on experimental conditions.
| Solvent System | Solubility | Reference |
| DMSO | 100 mg/mL (243.65 mM) | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.07 mM) | [4][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.07 mM) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Darusentan Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of darusentan powder. To prepare 1 mL of a 10 mM stock solution, use 4.104 mg of darusentan.
-
Dissolution: Transfer the weighed darusentan powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the powder does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][4]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw the frozen darusentan DMSO stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock solution 1:100 in the medium, and then add this intermediate dilution to your cells at a 1:10 ratio.
-
Mixing: Gently mix the final solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Darusentan's mechanism of action.
Caption: Workflow for preparing darusentan solutions.
References
Darusentan Clinical Studies: A Technical Support Guide on Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the common adverse events associated with Darusentan (B1669833), as observed in clinical studies. This guide is designed to address specific issues and questions that may arise during experimental design and clinical trial analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse events in clinical trials of Darusentan?
Based on Phase II and Phase III clinical studies, the most frequently reported adverse events are generally mild to moderate in intensity.[1][2] The most common events include peripheral edema, headache, flushing, sinusitis, dizziness, and nasopharyngitis.[3][4][5]
Q2: Is there a dose-dependent relationship for the observed adverse events?
Yes, some adverse events associated with Darusentan appear to be dose-dependent. For instance, flushing and peripheral edema have been observed to occur more frequently at higher doses of Darusentan.[4][5]
Q3: Were there any serious adverse events reported in the clinical trials?
Serious adverse events were reported in patients receiving Darusentan; however, they were not considered to be related to the study drug.[3] In one Phase II study, serious adverse events included coronary artery disease, aseptic meningitis, pneumonia, lung squamous cell carcinoma, and pleural effusion.[3]
Q4: How does the adverse event profile of Darusentan compare to other endothelin receptor antagonists?
The most commonly reported adverse event for both Darusentan and bosentan (B193191) (a nonselective endothelin receptor antagonist) was headache.[4] A key differentiator is that, unlike bosentan, treatment with Darusentan was not associated with an increase in hepatic transaminases.[4]
Troubleshooting Guide
Issue: A significant number of participants in our study are reporting headaches.
Troubleshooting Steps:
-
Review Dosage: Headache is a common adverse event.[4][5] Assess if the incidence correlates with a specific dosage arm in your study.
-
Monitor Blood Pressure: While Darusentan is an antihypertensive agent, fluctuations in blood pressure could contribute to headaches. Ensure regular and accurate blood pressure monitoring.
-
Concomitant Medications: Review the concomitant medications of the affected participants to rule out potential drug-drug interactions that could induce headaches.
Issue: Peripheral edema is being observed more frequently than anticipated.
Troubleshooting Steps:
-
Assess Fluid Retention: Peripheral edema is a known adverse event and is often related to fluid retention, a potential effect of endothelin receptor antagonists.[6]
-
Evaluate Renal Function: Although not a commonly reported issue, monitoring renal function can help rule out underlying causes of edema.
-
Diuretic Use: In clinical practice, adjustments to diuretic regimens might manage this adverse effect; however, in controlled trials, this may be a limitation.[1]
Data on Common Adverse Events
The following table summarizes the incidence of common adverse events from a pivotal Phase III clinical trial (DAR-311) and a Phase II dose-ranging study.
| Adverse Event | Placebo | Darusentan 10 mg | Darusentan 30 mg | Darusentan 50 mg | Darusentan 100 mg | Darusentan 300 mg |
| Phase III (DAR-311) | ||||||
| Peripheral Edema/Fluid Retention | 17% | - | - | 32% | 36% | 29% |
| Phase II Study | ||||||
| Peripheral Edema | - | - | - | - | 17% | - |
| Headache | - | - | - | - | 11% | - |
| Sinusitis | - | - | - | - | 8% | - |
| Dizziness | - | - | - | - | 7% | - |
| Nasopharyngitis | - | - | - | - | 7% | - |
Data from the DAR-311 study is presented for the 50 mg, 100 mg, and 300 mg doses.[6] Data from the Phase II study is presented for the highest dose arm where specific percentages were provided in the search results.[3]
Experimental Protocols
Monitoring of Adverse Events in Clinical Trials
The safety and tolerability of Darusentan in clinical studies were assessed through a systematic process:
-
Data Collection: Adverse events were documented at each study visit, either reported spontaneously by the patient or on inquiry by the investigator.[4]
-
Clinical Evaluation: Regular physical examinations, vital sign measurements, and 12-lead electrocardiograms were performed.[1][4]
-
Laboratory Tests: Routine hematology and blood chemistry panels, including liver function tests (ALT, AST), were monitored at baseline and at specified intervals throughout the studies.[1][4]
Signaling Pathway
Darusentan is a selective antagonist of the endothelin type A (ETA) receptor.[7][8] Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptors on vascular smooth muscle cells.[7][8][9][10] This inhibition prevents the downstream signaling cascade that leads to vasoconstriction.[7][8]
Caption: Darusentan's mechanism of action in blocking ET-1 induced vasoconstriction.
References
- 1. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s24.q4cdn.com [s24.q4cdn.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Darusentan Concentration for ETA Receptor Blockade
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Darusentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing Darusentan concentration for maximum Endothelin-A (ETA) receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Darusentan?
A1: Darusentan is a potent and selective endothelin-A (ETA) receptor antagonist.[1][2] It functions as a competitive inhibitor, binding to the ETA receptor and preventing the endogenous ligand, endothelin-1 (B181129) (ET-1), from activating it.[1] This blockade inhibits the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[1][3] The active form of the molecule is the (S)-enantiomer.[4]
Q2: What is the binding affinity of Darusentan for the ETA receptor?
A2: Darusentan exhibits a high affinity for the human ETA receptor. The inhibition constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating higher affinity. The reported Ki values for Darusentan are summarized in the table below.
Q3: How selective is Darusentan for the ETA receptor over the ETB receptor?
A3: Darusentan is highly selective for the ETA receptor. This selectivity is crucial as it allows for the specific blockade of ETA-mediated effects while potentially preserving the functions of the ETB receptor.[1] The selectivity is often expressed as the ratio of the Ki for the ETB receptor to the Ki for the ETA receptor.
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of Darusentan
| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |
| Human ETA | Darusentan | Recombinant | 1.4 | ~131-fold | [1][2][5][6] |
| Human ETB | Darusentan | Recombinant | 184 | [1][2][5][6] | |
| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | >95% ETA subtype | [4][6][7] |
Table 2: Functional Potency of (S)-Darusentan
| Assay | Tissue/Cell Type | Parameter | Value | Reference |
| Vascular Contractility | Isolated endothelium-denuded rat aortic rings | pA2 | 8.1 ± 0.14 | [4][7] |
| Inositol Phosphate Signaling | Cultured Rat Aortic Vascular Smooth Muscle Cells | pA2 | 8.1 - 8.4 | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.
Protocol 1: ETA Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of Darusentan by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from the ETA receptor.[3]
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.[3]
-
-
Assay Setup:
-
In a microplate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of Darusentan.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).[3]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Darusentan concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Darusentan that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
-
Troubleshooting Guide for Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High Non-Specific Binding | - Insufficient blocking of non-specific sites on filters or membranes.- Radioligand sticking to the assay plates or filters. | - Pre-soak filter mats with a blocking agent (e.g., polyethyleneimine).- Increase the concentration of unlabeled ligand for determining non-specific binding.- Use low-binding plates. |
| Low Specific Binding Signal | - Low receptor expression in the membrane preparation.- Degraded radioligand or membranes.- Incorrect assay buffer composition (pH, ionic strength). | - Verify receptor expression levels via Western blot or another method.- Use fresh or properly stored reagents.- Optimize buffer conditions. |
| Poor Reproducibility | - Inconsistent pipetting or washing.- Variation in incubation time or temperature. | - Use calibrated pipettes and ensure consistent technique.- Maintain precise control over incubation conditions. |
Protocol 2: Functional Assay - Calcium Flux
This assay measures the ability of Darusentan to block ET-1-induced increases in intracellular calcium, a key downstream signaling event of ETA receptor activation.[1]
Methodology:
-
Cell Preparation: Seed ETA-expressing cells into a black, clear-bottom microplate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of Darusentan to the wells and incubate.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader with an injection system.
-
Measure baseline fluorescence.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin measuring fluorescence intensity over time.[3]
-
-
Data Analysis:
-
Determine the inhibitory effect of Darusentan by comparing the peak fluorescence signal in its presence to the control (agonist only).
-
Plot the percent inhibition against the log concentration of Darusentan and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Troubleshooting Guide for Calcium Flux Assay
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Incomplete removal of the fluorescent dye after loading.- Cell death or autofluorescence. | - Ensure thorough washing after dye loading.- Check cell viability and use a buffer that maintains cell health.- Use a plate reader with appropriate filter sets to minimize background. |
| Weak Signal or No Response to ET-1 | - Low receptor expression or desensitization.- Inactive ET-1.- Problems with the fluorescent dye. | - Confirm ETA receptor expression and function.- Use a fresh, validated batch of ET-1.- Ensure proper storage and handling of the calcium-sensitive dye. |
| Variable Response Across Wells | - Uneven cell seeding.- Inconsistent dye loading or compound addition. | - Ensure a uniform cell monolayer.- Use automated liquid handlers for precise additions. |
Visualizations
ETA Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[1][8] Activation by ET-1 leads to a cascade of intracellular events resulting in physiological responses like vasoconstriction. Darusentan competitively blocks the initial binding of ET-1 to the receptor.
Caption: ETA receptor signaling pathway and the inhibitory action of Darusentan.
Experimental Workflow for Determining IC50
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of Darusentan in a cell-based functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate fluid retention side effect of Darusentan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the fluid retention side effect observed during experiments with Darusentan (B1669833), a selective endothelin-A (ETA) receptor antagonist.
Troubleshooting Guides
Issue: Observation of Edema or Fluid Retention in Animal Models
Question: We are observing peripheral edema and increased body weight in our animal models treated with Darusentan. How can we confirm this is a drug-related effect and what are the potential mitigation strategies?
Answer:
-
Confirmation of Drug-Related Fluid Retention:
-
Dose-Response Relationship: Determine if the severity of edema correlates with the administered dose of Darusentan. Clinical data suggests a dose-dependent increase in fluid retention.[1][2][3]
-
Hematocrit and Hemoglobin Measurement: A decrease in hematocrit and hemoglobin levels can indicate hemodilution resulting from an increase in plasma volume, a key indicator of fluid retention.[2][4]
-
Plasma Volume Measurement: Directly measure changes in plasma volume to confirm fluid retention. Studies have shown that ETA-selective antagonists can significantly increase plasma volume.[4]
-
Body Fluid Content: Assess total body water content to quantify the extent of fluid retention.[4]
-
-
Potential Mitigation Strategies:
-
Co-administration of Diuretics: The fluid retention associated with Darusentan is reported to be responsive to diuretic therapy.[5][6][7] Consider the co-administration of a loop diuretic. The choice of diuretic and dosage should be optimized for your specific experimental model and goals.
-
Arginine Vasopressin (AVP) V2 Receptor Antagonism: Mechanistic studies suggest that ETA-selective antagonist-induced fluid retention is mediated, in part, by the activation of the AVP system.[4][8] Co-treatment with a V2 receptor antagonist, such as tolvaptan, has been shown to reduce hemodilution in rat models.[4]
-
ETB Receptor Co-antagonism: While Darusentan is ETA-selective, some research indicates that the unopposed stimulation of ETB receptors contributes to fluid retention.[4][8] However, it's also noted that non-specific blockade of ETB receptors at high concentrations of ETA antagonists might cause antidiuresis.[9] The use of a dual ETA/ETB antagonist might result in less fluid retention compared to a highly selective ETA antagonist.[4]
-
Issue: Unexpected Cardiovascular Readouts in the Presence of Fluid Retention
Question: Our cardiovascular measurements (e.g., blood pressure, cardiac output) in Darusentan-treated animals are being confounded by the fluid retention side effect. How can we dissect the direct pharmacological effects of Darusentan from the secondary effects of fluid overload?
Answer:
-
Experimental Design Considerations:
-
Diuretic Co-treatment Arm: Include an experimental arm where animals are treated with Darusentan in combination with a diuretic. This can help normalize fluid balance and isolate the direct vascular and cardiac effects of ETA receptor blockade.
-
Paired-Feeding Studies: To control for potential changes in food and water intake that might be influenced by the treatment and contribute to fluid imbalance, consider a paired-feeding study design.
-
Time-Course Analysis: Fluid retention may develop over a specific time course. Conduct detailed time-course studies to correlate the onset and progression of fluid retention with changes in cardiovascular parameters. The main fluid retention effects have been observed within the initial six weeks of treatment in clinical trials.[6][7]
-
-
Investigative Measurements:
-
Monitor Renal Function: Assess urine output and fractional excretion of water and sodium to understand the renal contribution to the observed fluid retention.[9]
-
Measure Plasma AVP and Aldosterone (B195564): Quantify plasma levels of arginine vasopressin and aldosterone to investigate the involvement of these hormonal systems in the fluid retention.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind Darusentan-induced fluid retention?
A1: The fluid retention associated with Darusentan, a selective ETA receptor antagonist, is believed to be multifactorial:
-
Unopposed ETB Receptor Stimulation: Blockade of ETA receptors can lead to an accumulation of endothelin-1 (B181129) (ET-1), which then acts on the uninhibited ETB receptors. This can increase vascular permeability, leading to fluid shifting from the intravascular to the interstitial space.[8]
-
Activation of the Arginine Vasopressin (AVP) System: Vasodilation caused by ETA antagonism can lead to a secondary activation of the AVP system, promoting water reabsorption by the kidneys.[4][8]
-
Potential for Non-specific ETB Blockade at High Doses: At higher concentrations, some predominantly ETA-selective antagonists may also block ETB receptors in the kidneys. Since renal ETB receptors play a role in promoting diuresis and natriuresis, their blockade can contribute to fluid retention.[9]
Q2: Is fluid retention a class effect of all endothelin receptor antagonists (ERAs)?
A2: Yes, fluid retention and peripheral edema are recognized as class effects of ERAs.[4][10] However, the incidence and severity can vary between different ERAs. Clinical data suggests that ETA-selective antagonists may pose a greater risk of fluid overload compared to dual ETA/ETB antagonists.[4][8]
Q3: How can we quantify the extent of fluid retention in our experiments?
A3: You can quantify fluid retention through a combination of the following measurements:
-
Change in Body Weight: A simple and effective initial indicator.
-
Hematocrit and Hemoglobin: A decrease indicates hemodilution.[2][4]
-
Plasma Volume: Can be measured using techniques like Evans blue dye dilution.
-
Total Body Water: Can be assessed using methods such as bioelectrical impedance analysis or desiccation.
Q4: Are there any experimental models that are particularly useful for studying this side effect?
A4: Yes, the Brattleboro rat model, which lacks vasopressin, has been instrumental in demonstrating the role of the AVP system in ETA antagonist-induced fluid retention.[4][8] Comparing the response to Darusentan in Brattleboro rats versus wild-type strains (e.g., Wistar, Sprague-Dawley) can help elucidate the AVP-dependent component of fluid retention.
Data Presentation
Table 1: Incidence of Peripheral Edema/Fluid Retention with Darusentan in Clinical Trials
| Study | Darusentan Dose | Incidence of Edema/Fluid Retention in Darusentan Group (%) | Incidence of Edema/Fluid Retention in Placebo Group (%) | Reference(s) |
| DAR-311 | 50 mg | 32 | 17 | [2] |
| DAR-311 | 100 mg | 36 | 17 | [2] |
| DAR-311 | 300 mg | 29 | 17 | [2] |
| Unnamed Phase 2 | 10-300 mg (forced titration) | Most common adverse event (specific % not provided) | - | [1][3] |
| Unnamed RCT | 50, 100, 300 mg | 27 (combined Darusentan groups) | 14 | [11] |
Table 2: Hemodynamic and Hematological Changes Associated with Darusentan Treatment
| Parameter | Darusentan Dose | Change from Baseline in Darusentan Group | Change from Baseline in Placebo Group | Reference(s) |
| Hemoglobin (g/dL) | 50 mg | -0.92 | -0.19 | [2] |
| 100 mg | -0.93 | -0.19 | [2] | |
| 300 mg | -1.08 | -0.19 | [2] | |
| Hematocrit (%) | 50 mg | -2.89 | -0.89 | [2] |
| 100 mg | -2.54 | -0.89 | [2] | |
| 300 mg | -2.88 | -0.89 | [2] |
Experimental Protocols
Protocol 1: Assessment of Fluid Retention in a Rodent Model
Objective: To quantify the degree of fluid retention induced by Darusentan administration in rats.
Materials:
-
Darusentan
-
Vehicle control
-
Metabolic cages
-
Calibrated scale for body weight
-
Equipment for blood collection (e.g., capillary tubes for hematocrit)
-
Centrifuge
-
Hematology analyzer or microhematocrit reader
-
Optional: Evans blue dye, spectrophotometer
Methodology:
-
Acclimatization: House male Wistar rats in individual metabolic cages for at least 3 days to acclimatize.
-
Baseline Measurements:
-
Record baseline body weight daily for 3 days.
-
Collect a baseline blood sample via tail vein or saphenous vein to measure hematocrit and hemoglobin.
-
Monitor 24-hour water intake and urine output.
-
-
Treatment Administration:
-
Divide animals into groups: Vehicle control, and Darusentan at various doses (e.g., low, medium, high).
-
Administer Darusentan or vehicle daily via oral gavage for the desired study duration (e.g., 7-14 days).
-
-
Daily Monitoring:
-
Record body weight daily at the same time.
-
Measure 24-hour water intake and urine output.
-
-
Endpoint Measurements:
-
At the end of the treatment period, collect a final blood sample to measure hematocrit and hemoglobin.
-
(Optional) Perform a plasma volume measurement using the Evans blue dye dilution method.
-
-
Data Analysis:
-
Calculate the change in body weight from baseline for each group.
-
Calculate the percent change in hematocrit and hemoglobin from baseline.
-
Compare the changes between the Darusentan-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Protocol 2: Investigating the Role of the AVP System in Darusentan-Induced Fluid Retention
Objective: To determine the contribution of the arginine vasopressin (AVP) system to Darusentan-induced fluid retention.
Materials:
-
Darusentan
-
AVP V2 receptor antagonist (e.g., Tolvaptan)
-
Vehicle control
-
Wistar rats and/or Brattleboro rats
-
Equipment for blood collection and analysis of hematocrit and plasma AVP levels (ELISA kit).
Methodology:
-
Animal Groups:
-
Group 1: Wistar rats + Vehicle
-
Group 2: Wistar rats + Darusentan
-
Group 3: Wistar rats + Darusentan + Tolvaptan
-
Group 4 (Optional): Brattleboro rats + Darusentan
-
-
Treatment and Monitoring:
-
Administer treatments as per Protocol 1.
-
Monitor body weight and hematocrit as described above.
-
-
Plasma AVP Measurement:
-
At the end of the study, collect plasma from Wistar rats in Groups 1, 2, and 3.
-
Measure AVP concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the changes in body weight and hematocrit in Group 2 (Darusentan alone) versus Group 3 (Darusentan + Tolvaptan) to assess the effect of V2 receptor blockade.
-
Compare the fluid retention parameters in Wistar rats treated with Darusentan (Group 2) with Brattleboro rats treated with Darusentan (Group 4) to evaluate the impact of AVP deficiency.
-
Analyze the differences in plasma AVP levels between the groups.
-
Mandatory Visualizations
Caption: Signaling pathway of Darusentan-induced fluid retention.
Caption: Workflow for mitigating Darusentan's fluid retention side effect.
References
- 1. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 3. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Recent developments in the management of resistant hypertension: focus on endothelin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A selective endothelin-receptor antagonist to reduce blood pressure in patients with treatment-resistant hypertension: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Darusentan in cellular models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Darusentan in cellular models. The focus is on addressing potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How selective is Darusentan for the endothelin-A (ETA) receptor?
A1: Darusentan is a potent and highly selective ETA receptor antagonist.[1] It exhibits a significantly higher binding affinity for the human ETA receptor compared to the endothelin-B (ETB) receptor.[1][2] In vitro binding experiments have shown its selectivity for the ETA receptor to be approximately 131-fold to 1000-fold greater than for the ETB receptor.[1][3] This high selectivity is a critical feature of the compound, intended to maximize the therapeutic effects of ETA blockade while minimizing potential side effects associated with ETB antagonism.[4]
Q2: What are the known off-target effects of Darusentan?
Q3: What is the primary signaling pathway modulated by Darusentan?
A3: Darusentan competitively binds to and blocks the ETA receptor, which is a G-protein coupled receptor (GPCR).[2] The ETA receptor primarily signals through the Gq/11 family of G proteins.[1][7] Activation by the endogenous ligand, endothelin-1 (ET-1), initiates a cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 triggers the release of stored intracellular calcium (Ca2+), a key event leading to vasoconstriction and cell proliferation.[2][5] Darusentan's antagonism at the ETA receptor inhibits this entire cascade.[1][2]
Q4: Why is selective ETA receptor antagonism, as seen with Darusentan, considered advantageous?
A4: Selective ETA antagonism is designed to block the vasoconstrictive and proliferative effects of ET-1 mediated by the ETA receptor.[2][8] The ETB receptor has a more complex role; its activation on endothelial cells can lead to vasodilation through the release of nitric oxide.[2] A non-selective antagonist that also blocks these endothelial ETB receptors could potentially counteract some of the desired therapeutic effects.[2] Therefore, the high selectivity of Darusentan for ETA over ETB is a key design feature.[2]
Quantitative Data Summary
The following tables summarize the binding affinity and selectivity of Darusentan for endothelin receptors.
Table 1: Binding Affinity of Darusentan for Endothelin Receptors
| Receptor Subtype | Ligand | Preparation | Ki (nmol/L) | Selectivity (ETA/ETB) | Reference |
| Human ETA | Darusentan | Recombinant | 1.4 | ~131-fold | [1][9] |
| Human ETB | Darusentan | Recombinant | 184 | [1][9] | |
| Rat ETA | (S)-Darusentan | Rat Aortic Vascular Smooth Muscle Cell Membranes | 13 | Not specified, but ETA is the predominant subtype (>95%) | [1][6] |
Note: K_i_ is the inhibition constant; a lower value indicates higher binding affinity.
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Oral Bioavailability of Darusentan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Darusentan.
Frequently Asked Questions (FAQs)
Q1: What is Darusentan and its mechanism of action?
Darusentan is a selective endothelin-1 (ET-1) receptor antagonist, with a higher affinity for the endothelin type A (ETA) receptor than the type B (ETB) receptor.[1][2][3][4] By blocking the ETA receptor on vascular smooth muscle cells, Darusentan inhibits ET-1-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[1][2][3] ET-1 signaling through the ETA receptor is known to activate downstream pathways involving G-proteins, leading to increases in intracellular calcium and cell proliferation.[2][5][6][7]
Q2: What are the potential challenges in achieving adequate oral bioavailability with Darusentan?
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like Darusentan?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents can improve its solubility and absorption.[10][11][12][13] These formulations can enhance gastrointestinal solubilization and may facilitate lymphatic transport.[10][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[15][16][17][18][19]
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanoscale (nanosuspensions, nanoparticles) increases the surface area for dissolution, thereby enhancing bioavailability.[20][21][22][23]
-
Particle Size Reduction: Techniques like micronization can improve the dissolution rate by increasing the surface area of the drug particles.[24]
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.[8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Suggested Solution |
| Low in vivo exposure (AUC) after oral administration. | Poor aqueous solubility of Darusentan leading to dissolution rate-limited absorption. | 1. Formulate as a lipid-based system: Explore self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).2. Prepare an amorphous solid dispersion (ASD): Use polymers like HPMCAS or PVP to stabilize the amorphous form.3. Utilize nanotechnology: Develop a nanosuspension of Darusentan. |
| High variability in plasma concentrations between subjects. | Food effects on drug absorption; inconsistent dissolution in the GI tract. | 1. Investigate food effects: Conduct fed vs. fasted bioavailability studies.2. Develop a robust formulation: Lipid-based formulations or ASDs can often mitigate food effects and provide more consistent absorption.[14] |
| Precipitation of the drug in the gastrointestinal tract upon dilution. | Supersaturation from an enabling formulation followed by rapid precipitation. | 1. Incorporate precipitation inhibitors: Include polymers in the formulation (e.g., in an ASD) that can maintain a supersaturated state in the gut.[15] |
| Poor dose proportionality. | Saturation of absorption mechanisms at higher doses. | 1. Enhance solubility across the dose range: Ensure the chosen formulation strategy is scalable and maintains solubility enhancement at higher drug loadings. |
Experimental Protocols
Protocol 1: Development of a Darusentan-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate a SMEDDS to improve the solubility and dissolution of Darusentan.
Materials:
-
Darusentan
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the saturation solubility of Darusentan in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construction of Ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the microemulsion region.
-
Formulation Preparation:
-
Dissolve Darusentan in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Disperse the SMEDDS formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and measure the droplet size using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing using a USP apparatus II (paddle method) in SGF and SIF to assess the drug release profile compared to the unformulated drug.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of Darusentan by Spray Drying
Objective: To prepare an ASD of Darusentan to enhance its dissolution rate.
Materials:
-
Darusentan
-
Polymer (e.g., HPMCAS-HF, PVP K30, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
Methodology:
-
Polymer and Solvent Screening: Assess the miscibility of Darusentan and the selected polymer in a suitable solvent system.
-
Spray Drying Process:
-
Dissolve Darusentan and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization:
-
Solid-State Characterization: Analyze the physical form of the spray-dried powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature.
-
In Vitro Dissolution: Conduct dissolution studies in relevant media to compare the dissolution rate of the ASD with the crystalline drug.
-
Quantitative Data Summary
Table 1: Hypothetical Solubility Data for Darusentan in Various Excipients
| Excipient | Type | Solubility (mg/mL) at 25°C |
| Water | - | < 0.01 |
| Capryol 90 | Oil | 15.2 |
| Labrafil M 1944 CS | Oil | 25.8 |
| Cremophor EL | Surfactant | 85.3 |
| Kolliphor RH 40 | Surfactant | 70.1 |
| Transcutol HP | Co-surfactant | 150.5 |
| PEG 400 | Co-surfactant | 120.7 |
Table 2: Hypothetical Dissolution Profile Comparison
| Formulation | % Drug Dissolved at 30 min (in SIF) |
| Crystalline Darusentan | 5% |
| Darusentan SMEDDS (F1) | 95% |
| Darusentan ASD (1:2 with HPMCAS) | 88% |
Visualizations
Endothelin Receptor Signaling Pathway
Caption: Darusentan blocks the ETA receptor, inhibiting ET-1 mediated vasoconstriction.
Experimental Workflow for SMEDDS Formulation
References
- 1. academic.oup.com [academic.oup.com]
- 2. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. contractpharma.com [contractpharma.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Application of the Nano-Drug Delivery System in Treatment of Cardiovascular Diseases [frontiersin.org]
- 21. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 23. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Darusentan Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Darusentan, a selective endothelin-A (ETA) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to help troubleshoot inconsistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Darusentan?
Darusentan is a selective endothelin-A (ETA) receptor antagonist.[1][2] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptor on vascular smooth muscle cells.[2][3] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[2]
Q2: How selective is Darusentan for the ETA receptor over the ETB receptor?
Darusentan exhibits a high degree of selectivity for the ETA receptor. In vitro binding assays have shown that its affinity for the human ETA receptor (Ki of 1.4 nmol/L) is approximately 131 times greater than its affinity for the ETB receptor (Ki of 184 nmol/L).[1][4]
Q3: What were the main findings from the clinical trials of Darusentan for resistant hypertension?
Early clinical trials showed that Darusentan could produce statistically significant reductions in both systolic and diastolic blood pressure in patients with resistant hypertension.[5][6][7] However, subsequent Phase III trials (DAR-312/DORADO-AC) failed to meet their primary efficacy endpoints, showing no statistically significant difference in blood pressure reduction between Darusentan and placebo.[8] This led to the discontinuation of its development for this indication.[8]
Q4: What are the known side effects of Darusentan and other endothelin receptor antagonists (ERAs)?
Common side effects associated with Darusentan and other ERAs are often related to their vasodilatory mechanism and include headache, flushing, and peripheral edema.[4][6] Fluid retention is a known class effect of ERAs.[5] While some ERAs have been associated with liver injury, clinical trials with Darusentan did not report significant increases in hepatic transaminases.[4][9]
Troubleshooting Inconsistent Experimental Results
This section addresses common issues that may lead to inconsistent or unexpected results in your Darusentan experiments.
Issue 1: Lower than expected efficacy in in vivo models of hypertension.
-
Possible Cause 1: Inadequate Dosing or Formulation.
-
Troubleshooting Steps:
-
Verify Dose: Conduct a dose-response study to determine the optimal therapeutic dose in your specific animal model.[10]
-
Formulation Check: Darusentan may have poor solubility. Ensure it is properly dissolved or suspended in the vehicle. Consider using a co-solvent or suspending agent, and prepare fresh formulations regularly.[11] Sonication or gentle heating can aid dissolution, but stability should be confirmed.[11]
-
-
-
Possible Cause 2: Animal Model Selection.
-
Troubleshooting Steps:
-
Model Appropriateness: Ensure the chosen animal model (e.g., Spontaneously Hypertensive Rat) is appropriate for studying the endothelin system's role in hypertension.[11]
-
Patient Population Heterogeneity in Clinical Trials: The failure of Darusentan in some clinical trials was attributed in part to issues with study design and patient selection.[10][12][13] Consider the specific characteristics of your animal model and how they relate to the human condition you are modeling.
-
-
Issue 2: High variability in vascular reactivity assays.
-
Possible Cause 1: Experimental Technique.
-
Troubleshooting Steps:
-
Tissue Handling: Ensure consistent and careful handling of isolated blood vessels to maintain viability.
-
Endothelium Integrity: Verify the presence or absence of a functional endothelium, as this can significantly impact the response to ET-1 and its antagonists.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
Selectivity Confirmation: While Darusentan is highly selective for the ETA receptor, at very high concentrations, it may interact with other receptors.[1] Consider running a counterscreen against the ETB receptor and other relevant targets if unexpected results are observed.
-
Comparative Analysis: Compare your results with those obtained using other ERAs with different selectivity profiles (e.g., a dual ETA/ETB antagonist like Bosentan) to dissect the specific roles of each receptor subtype.[1]
-
-
Data Presentation
Table 1: On-Target Selectivity of Darusentan
| Parameter | Value | Reference |
| Human ETA Receptor Binding Affinity (Ki) | 1.4 nmol/L | [4] |
| Human ETB Receptor Binding Affinity (Ki) | 184 nmol/L | [4] |
| ETA/ETB Selectivity Ratio | ~131:1 | [1] |
Table 2: Summary of Blood Pressure Reduction in a Phase II Clinical Trial of Darusentan in Resistant Hypertension
| Darusentan Dose | Placebo-Corrected Mean Change in Systolic BP (mmHg) | P-value | Placebo-Corrected Mean Change in Diastolic BP (mmHg) | P-value | Reference |
| 150 mg/day (at 8 weeks) | -7.4 ± 3.0 | 0.048 | -5.0 ± 1.9 | 0.003 | [5] |
| 300 mg/day (at 10 weeks) | -11.5 ± 3.1 | 0.015 | -6.3 ± 2.0 | 0.002 | [5] |
Experimental Protocols
Protocol 1: ETA Receptor Radioligand Binding Assay
This competitive binding assay determines the inhibitory constant (Ki) of Darusentan by measuring its ability to displace a radiolabeled ligand from the ETA receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest and homogenize cells in ice-cold lysis buffer.
-
Centrifuge to remove nuclei and then pellet the cell membranes by high-speed centrifugation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine assay buffer, various concentrations of Darusentan, a fixed concentration of a radiolabeled ligand (e.g., [125I]-ET-1), and the membrane preparation.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki value from the IC50 value (the concentration of Darusentan that inhibits 50% of specific binding).
-
Protocol 2: In Vivo Blood Pressure Monitoring in a Rat Model of Hypertension
-
Animal Model: Use an established model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).[11]
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.[11]
-
Baseline Measurements: Measure baseline systolic and diastolic blood pressure using telemetry or a non-invasive tail-cuff method.[11]
-
Darusentan Administration:
-
Prepare a suspension of Darusentan in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water).[11]
-
Administer Darusentan or vehicle daily via oral gavage at a consistent time.[11]
-
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study.[11]
-
Data Analysis: Compare the changes in blood pressure from baseline between the Darusentan-treated and vehicle control groups using appropriate statistical analysis.[11]
Mandatory Visualizations
Caption: Darusentan blocks the ETA receptor, inhibiting ET-1 induced vasoconstriction.
Caption: Workflow for assessing Darusentan's antihypertensive effects in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Clinical trials with endothelin receptor antagonists: what went wrong and where can we improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Long-term stability of Darusentan in solution
This technical support center provides guidance on the long-term stability of Darusentan in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Darusentan and why is its solubility a concern for stability?
A1: Darusentan is a potent and selective endothelin A (ETA) receptor antagonist. It is a propanoic acid-based compound with low solubility in aqueous solutions, which can present challenges for in vitro and in vivo research. This poor aqueous solubility can lead to precipitation in buffers, inconsistent dosing, and reduced bioavailability if not handled correctly, all of which can impact the assessment of its stability.
Q2: What are the recommended solvents and storage conditions for Darusentan stock solutions?
A2: Darusentan is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a concentrated stock solution in 100% anhydrous DMSO. For long-term storage, this stock solution should be kept at -80°C, which can preserve its integrity for up to two years. For shorter durations, storage at -20°C for up to one year is also acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Q3: My Darusentan precipitated after diluting the DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: This is a common issue known as "salting out," where the compound is less soluble in the aqueous environment compared to the organic stock solvent. Here are several troubleshooting steps:
-
Lower the final concentration: The simplest approach is to reduce the final working concentration of Darusentan in your experiment.
-
Increase co-solvent concentration: If your experimental system allows, a slight increase in the final DMSO concentration (ideally kept below 0.1% for cell-based assays) can help maintain solubility.
-
Use a surfactant: Incorporating a biocompatible surfactant, such as Tween® 80, can help to prevent precipitation.
-
pH adjustment: As Darusentan is a propanoic acid derivative, the pH of your buffer can affect its solubility. A slight adjustment of the buffer's pH (if permissible for your experiment) may improve solubility.
-
Serial dilutions: Performing serial dilutions instead of a single large dilution can sometimes prevent immediate precipitation.
Q4: Are there any known degradation pathways for Darusentan?
A4: Specific degradation products of Darusentan are not extensively reported in publicly available literature. However, like other propanoic acid derivatives and compounds with ether linkages, it may be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to identify its specific degradation pathways and products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results with an older Darusentan solution. | Degradation of Darusentan in the stock solution over time. | 1. Prepare a fresh stock solution of Darusentan in high-purity, anhydrous DMSO.2. Compare the performance of the fresh and old solutions in a pilot experiment.3. If degradation is suspected, verify the concentration and purity of the old solution using an analytical method like HPLC. |
| Precipitation observed in the solution upon thawing or dilution. | The solubility limit has been exceeded in the chosen solvent or buffer. The compound is "salting out" upon addition to an aqueous medium. | 1. Gently warm the solution and sonicate to aid redissolution.2. Refer to the FAQ on preventing precipitation for strategies like lowering the final concentration or using surfactants.3. Prepare a fresh, less concentrated stock solution if precipitation persists. |
| Difficulty dissolving the Darusentan powder. | Inappropriate solvent selection or insufficient mixing. | 1. Ensure you are using a recommended organic solvent like 100% DMSO.2. Use sonication or gentle warming to facilitate dissolution.3. Verify the quality and purity of the Darusentan powder. |
Quantitative Data Summary
| Solvent | Storage Temperature | Recommended Duration | Expected Stability |
| DMSO | -80°C | Up to 2 years | High |
| DMSO | -20°C | Up to 1 year | Good |
Experimental Protocols
Protocol 1: Preparation of a Darusentan Stock Solution
This protocol describes the preparation of a 10 mM Darusentan stock solution in DMSO.
Materials:
-
Darusentan powder (Molecular Weight: 410.42 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous, high-purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the Darusentan powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of Darusentan powder in a sterile tube. For example, for 1 mL of a 10 mM solution, weigh 4.10 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of Darusentan under various stress conditions.
Objective: To identify potential degradation products and pathways for Darusentan.
Methodology:
-
Preparation of Darusentan Solution: Prepare a solution of Darusentan in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the Darusentan solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the Darusentan solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the Darusentan solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the Darusentan solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the Darusentan solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Data Evaluation: Identify the formation of new peaks (degradation products) and the decrease in the peak area of the parent Darusentan peak.
Protocol 3: Example of a Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate Darusentan from its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B may be necessary to resolve all components. A starting point could be 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around the λmax of Darusentan.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."
Visualizations
Caption: Darusentan blocks the ETA receptor, inhibiting vasoconstriction.
Caption: Workflow for assessing the stability of Darusentan in solution.
References
Technical Support Center: Darusentan Administration and Tachyphylaxis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darusentan (B1669833). The focus is on addressing the potential for tachyphylaxis—a rapid decrease in response to the drug—with repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is Darusentan and how does it work?
A1: Darusentan is a highly selective endothelin type A (ETA) receptor antagonist.[1] It works by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to ETA receptors on vascular smooth muscle cells.[1] This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and a reduction in blood pressure.[1]
Q2: What is tachyphylaxis and why might it be a concern with Darusentan?
A2: Tachyphylaxis is the rapid development of tolerance to a drug after repeated administration, leading to a diminished therapeutic effect.[2] As Darusentan targets a G-protein coupled receptor (GPCR), the ETA receptor, there is a theoretical potential for tachyphylaxis to occur through mechanisms common to this receptor class, such as receptor desensitization or downregulation.[3][4] While significant tachyphylaxis has not been a prominent finding in clinical trials of Darusentan up to 14 weeks, researchers conducting longer-term studies should be aware of this possibility.
Q3: What are the potential mechanisms of tachyphylaxis for a selective ETA receptor antagonist like Darusentan?
A3: Based on general principles of GPCR pharmacology, two primary mechanisms could potentially lead to tachyphylaxis with repeated Darusentan administration:
-
Receptor Desensitization: This is a rapid process where the ETA receptor becomes uncoupled from its intracellular signaling pathway (Gq/11 protein), even in the presence of the antagonist. This can be mediated by G-protein coupled receptor kinases (GRKs) and the binding of β-arrestin.[3]
-
Receptor Downregulation: This is a longer-term process involving the internalization of ETA receptors from the cell surface, followed by their degradation.[3][5] This reduction in the number of available receptors would lead to a decreased response to Darusentan.
Q4: Has tachyphylaxis been observed in clinical trials with Darusentan?
A4: Clinical trials with Darusentan for resistant hypertension have demonstrated sustained reductions in blood pressure over treatment periods of up to 14 weeks.[6][7] For instance, in a 10-week dose-ranging study, the blood pressure lowering effect of Darusentan was maintained and even increased with dose titration.[6][7] Similarly, a Phase III trial showed statistically significant blood pressure reductions at 14 weeks. These findings suggest that clinically significant tachyphylaxis may not be a short-term concern. However, the potential for tachyphylaxis in very long-term administration has not been extensively studied.
Troubleshooting Guide
This guide is intended to help researchers identify and investigate potential tachyphylaxis in preclinical experiments involving repeated Darusentan administration.
| Observed Issue | Potential Cause (Tachyphylaxis-Related) | Recommended Troubleshooting Steps |
| Diminishing antihypertensive effect of Darusentan over time in animal models. | ETA receptor desensitization or downregulation. | 1. Confirm Dosing and Formulation: Ensure the correct dose is being administered and that the Darusentan formulation is stable. 2. Washout and Re-challenge: Institute a drug-free period (washout) and then re-administer Darusentan to see if responsiveness is restored. A restored response may suggest desensitization. 3. Increase Dose: While not a definitive solution, a temporary restoration of effect with a higher dose might indicate a degree of tolerance. 4. Examine Receptor Expression: In terminal experiments, quantify ETA receptor expression levels in target tissues (e.g., vascular smooth muscle) using techniques like Western blotting or immunohistochemistry to assess for downregulation. |
| Reduced in vitro vasorelaxant response to Darusentan in isolated tissues after prolonged exposure. | ETA receptor desensitization in the isolated tissue preparation. | 1. Time-Course Experiment: Conduct experiments to determine the onset and duration of the diminished response. 2. Receptor Binding Assays: Perform radioligand binding studies to assess for changes in receptor affinity or density on cell membranes isolated from the treated tissues. |
| Inconsistent or variable responses to Darusentan across a cohort of experimental animals. | Differential development of tachyphylaxis among individuals. | 1. Analyze Individual Animal Data: Instead of relying solely on group means, track the blood pressure response of each animal over time. 2. Stratify by Response: Group animals based on their response profile (e.g., sustained responders vs. those showing a diminished response) and investigate potential underlying differences. |
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Darusentan.
Table 1: Preclinical Data for Darusentan
| Parameter | Receptor | Species | Tissue/Cell Line | Value |
| Ki | ETA | Human | - | 1.4 nM |
| Ki | ETB | Human | - | 184 nM |
| pA2 | ETA | Rat | Aortic Rings | 8.1 |
| Source: BenchChem[1] |
Table 2: Efficacy of Darusentan in a 10-Week, Dose-Ranging Study in Patients with Resistant Hypertension
| Dose | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in Diastolic Blood Pressure (mmHg) |
| 150 mg | -7.4 | -5.0 |
| 300 mg | -11.5 | -6.3 |
| Placebo-corrected values at week 8 (150 mg) and week 10 (300 mg). Source: Black et al., 2008.[6][7] |
Table 3: Efficacy of Darusentan in a 14-Week, Phase III Study (DAR-311) in Patients with Resistant Hypertension
| Dose | Reduction in Mean Trough Sitting Systolic Blood Pressure (mmHg) | Reduction in Mean Trough Sitting Diastolic Blood Pressure (mmHg) |
| Placebo | 8.6 | 5.3 |
| 50 mg | 16.5 | 10.1 |
| 100 mg | 18.1 | 9.9 |
| 300 mg | 18.1 | 10.7 |
| Change from baseline. All Darusentan groups were statistically significant versus placebo (p<0.001). |
Experimental Protocols
1. Induction of Hypertension in a Rat Model (DOCA-Salt Model)
-
Objective: To induce hypertension in rats to study the antihypertensive effects of Darusentan.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Surgical Procedure: Perform a unilateral nephrectomy (removal of one kidney) to enhance the hypertensive response.
-
DOCA Administration: Implant a slow-release pellet of deoxycorticosterone acetate (B1210297) (DOCA).
-
Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Blood Pressure Monitoring: Monitor blood pressure regularly using tail-cuff plethysmography or radiotelemetry to confirm the development of hypertension over several weeks.
-
2. Assessment of Darusentan's Functional Antagonism in Isolated Rat Aortic Rings
-
Objective: To determine the potency of Darusentan in antagonizing ET-1-induced vasoconstriction.
-
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings. The endothelium may be removed to isolate the direct effect on smooth muscle.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O2 and 5% CO2.
-
Tension Recording: Connect the rings to an isometric force transducer to record changes in tension.
-
Incubation: Incubate the rings with varying concentrations of Darusentan for a specified period.
-
ET-1 Challenge: Construct a cumulative concentration-response curve for ET-1 in the presence of Darusentan.
-
Data Analysis: Calculate the pA2 value to quantify the potency of Darusentan as a competitive antagonist.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Darusentan blocks the ET-1 signaling pathway, preventing vasoconstriction.
Caption: Potential mechanisms of tachyphylaxis with repeated Darusentan administration.
Caption: Experimental workflow to investigate potential Darusentan-induced tachyphylaxis.
References
- 1. benchchem.com [benchchem.com]
- 2. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin Receptor Down-Regulation Mediated Ligand Regulation Mechanisms Protect Against Cellular Hypoxia Injury in Rat Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Darusentan and Bosentan in the Context of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of darusentan and bosentan, two endothelin receptor antagonists (ERAs), with a focus on their potential application in treating pulmonary arterial hypertension (PAH). While bosentan is an established therapy for PAH, darusentan has been primarily investigated for resistant hypertension. This document synthesizes available data on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols employed in key studies.
Mechanism of Action: Selective vs. Dual Receptor Blockade
Pulmonary arterial hypertension is characterized by elevated levels of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen. ET-1 exerts its effects through two receptor subtypes: ETA and ETB.
-
Bosentan is a dual endothelin receptor antagonist, competitively inhibiting both ETA and ETB receptors.[1][2] The blockade of ETA receptors on vascular smooth muscle cells leads to vasodilation and inhibits proliferation, addressing the core pathology of PAH.[2][3]
-
Darusentan is a selective ETA receptor antagonist.[4][5] It has a significantly higher binding affinity for the ETA receptor compared to the ETB receptor (Ki of 1.4 nmol/L for ETA vs. 184 nmol/L for ETB).[4][5] By selectively blocking the ETA receptor, darusentan aims to inhibit the vasoconstrictive and proliferative effects of ET-1.[6][7]
The primary mechanistic difference lies in their interaction with the ETB receptor. ETB receptors on endothelial cells mediate vasodilation and the clearance of ET-1, while those on smooth muscle cells contribute to vasoconstriction.[2][8] The clinical implications of selective ETA versus dual ETA/ETB blockade remain a subject of scientific investigation.
Clinical Efficacy and Safety Data
Direct comparative trials of darusentan and bosentan in a PAH population are not available in published literature. Bosentan's efficacy is well-documented for PAH, whereas darusentan's clinical development has focused on resistant hypertension.
Bosentan for Pulmonary Arterial Hypertension
Bosentan is approved for the treatment of PAH (WHO Group 1) to improve exercise ability and slow disease progression.[9] Clinical trials have consistently demonstrated its benefits.
| Efficacy Endpoint | Result (Compared to Placebo) | Citation(s) |
| 6-Minute Walk Distance (6MWD) | Significant increase (mean difference of +46.19 m in a meta-analysis) | [10] |
| Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction (mean difference of -6.03 mm Hg in a meta-analysis) | [10] |
| Pulmonary Vascular Resistance (PVR) | Significant decrease | [11] |
| Clinical Worsening | Significantly lower incidence (Odds Ratio of 0.252) | [10] |
| WHO Functional Class | Significant improvement | [10] |
Table 1. Summary of Efficacy Data for Bosentan in PAH.
Safety Profile of Bosentan:
-
Common Adverse Events: Headache, respiratory tract infections, and fluid retention/edema are frequently reported.[1][9][12]
-
Serious Adverse Events: A key concern is dose-dependent hepatotoxicity, manifesting as elevated liver aminotransferases.[1][10] Regular liver function monitoring is mandatory. Anemia can also occur.[12] Due to its teratogenic risk, bosentan is contraindicated in pregnancy and requires enrollment in a Risk Evaluation and Mitigation Strategy (REMS) program for female patients.[1][9]
Darusentan for Resistant Hypertension
Clinical trials for darusentan have been conducted in patients whose blood pressure remains uncontrolled despite treatment with three or more antihypertensive agents. The data below is from this population and cannot be directly extrapolated to PAH efficacy .
| Efficacy Endpoint | Result (Dose-dependent, Compared to Placebo) | Citation(s) |
| Trough Sitting Systolic Blood Pressure | Significant reduction (up to -11.5 mm Hg) | [13][14] |
| Trough Sitting Diastolic Blood Pressure | Significant reduction (up to -8.3 mm Hg) | [4][5][13] |
| 24-hour Ambulatory Blood Pressure | Significant reduction | [14] |
Table 2. Summary of Efficacy Data for Darusentan in Resistant Hypertension.
Safety Profile of Darusentan:
-
Common Adverse Events: The most common adverse events reported in hypertension studies were headache, peripheral edema, and flushing, which occurred in a dose-dependent manner.[4][14] The majority of events were mild to moderate.[13]
Experimental Protocols and Trial Design
The methodologies for evaluating drugs in PAH and resistant hypertension differ, reflecting the distinct pathophysiology and clinical endpoints of each disease.
Typical Phase III Clinical Trial Protocol for a PAH Drug
The development of PAH therapies often follows a well-established clinical trial paradigm.[15][16]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[17]
-
Patient Population: Patients with a confirmed diagnosis of PAH (e.g., WHO Group 1), typically in WHO Functional Class II or III, with a baseline 6MWD within a specified range (e.g., 150-450 meters).
-
Intervention: Patients are randomized to receive the investigational drug or a matching placebo, often in addition to their background PAH therapy.[15]
-
Primary Endpoint: The most common primary endpoint has historically been the change in 6-Minute Walk Distance (6MWD) from baseline to a specified time point (e.g., 12 or 16 weeks).[16] More recently, time to clinical worsening (a composite of death, hospitalization for PAH, initiation of rescue therapy, etc.) has become a key primary endpoint.[18]
-
Secondary Endpoints: These typically include changes in hemodynamic parameters (PVR, mPAP, cardiac index), WHO Functional Class, biomarkers (e.g., NT-proBNP), and quality of life scores.[19]
-
Duration: Initial trials are often 12-16 weeks, followed by long-term extension studies to assess durability of effect and long-term safety.[17]
Conclusion for the Scientific Community
Bosentan, a dual ETA/ETB receptor antagonist, is a well-established oral therapy for PAH with proven efficacy in improving exercise capacity and hemodynamics.[9][10] Its use is tempered by the need for diligent safety monitoring, particularly for hepatotoxicity.[10]
Darusentan is a selective ETA receptor antagonist whose clinical efficacy has been demonstrated in the field of resistant hypertension, where it effectively lowers blood pressure.[13][14] While its mechanism of action is highly relevant to the pathophysiology of PAH, there is a lack of clinical trial data to support its efficacy or safety in this specific patient population.
The key distinction remains the receptor selectivity. Future research, including potential head-to-head trials in PAH, would be necessary to elucidate whether the selective ETA blockade of darusentan offers a different efficacy and safety profile compared to the dual blockade of bosentan in the management of pulmonary arterial hypertension.
References
- 1. Bosentan - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 3. sterispharma.com [sterispharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. phassociation.org [phassociation.org]
- 10. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Review of Randomized Controlled Trials of Endothelin Receptor Antagonists for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bosentan (Tracleer): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Clinical trial design in phase 2 and 3 trials for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thecvc.ca [thecvc.ca]
- 19. researchgate.net [researchgate.net]
Mechanism of Action: Targeting the Endothelin Pathway
A Comparative Guide to the Efficacy of Darusentan and Ambrisentan
This guide provides a detailed comparison of Darusentan and Ambrisentan, two selective endothelin receptor antagonists. While both drugs target the endothelin-A (ETA) receptor, they have been developed for different therapeutic indications, and no direct head-to-head clinical trials have been conducted. This comparison, therefore, focuses on their respective mechanisms of action, clinical efficacy in their target patient populations, and safety profiles based on available clinical trial data.
Both Darusentan and Ambrisentan are classified as endothelin receptor antagonists (ERAs). They function by selectively blocking the endothelin-A (ETA) receptor, a key component of the endothelin signaling pathway.[1][2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that, upon binding to ETA receptors on vascular smooth muscle cells, triggers a cascade of events leading to vasoconstriction and cell proliferation.[1][2] By inhibiting this interaction, both drugs promote vasodilation and have antiproliferative effects.[3][4]
The selectivity for the ETA receptor over the ETB receptor is a key characteristic of these drugs. While ETA receptor activation primarily mediates vasoconstriction, ETB receptors have a dual role, including clearing circulating ET-1 and promoting the release of vasodilators.[2][5] The selective blockade of ETA receptors is intended to maximize the beneficial vasodilatory effects while preserving the clearance functions of ETB receptors.[2][3]
References
Darusentan in Resistant Hypertension: A Comparative Guide to Placebo-Controlled Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the placebo-controlled study design for clinical trials of Darusentan (B1669833), a selective endothelin-1 (B181129) (ET-1) type A (ETA) receptor antagonist investigated for the treatment of resistant hypertension. By examining key clinical trials and comparing its performance with other antihypertensive agents, this document offers valuable insights for researchers and drug development professionals in the cardiovascular field.
Efficacy of Darusentan in Placebo-Controlled Trials
Darusentan has been evaluated in several randomized, double-blind, placebo-controlled clinical trials to assess its efficacy and safety in patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with three or more antihypertensive medications, including a diuretic.
Key Phase II and III Clinical Trial Data
The clinical development of Darusentan included key studies such as the DAR-201 (Phase II) and the DORADO program (DAR-311 and DAR-312, Phase III). These trials demonstrated that Darusentan, when added to a stable background antihypertensive regimen, resulted in statistically significant reductions in both systolic and diastolic blood pressure compared to placebo.[1][2][3][4][5]
| Study | Phase | N | Treatment Arms | Duration | Key Efficacy Endpoints (Placebo-Corrected Change from Baseline) |
| DAR-201 | II | 115 | Darusentan (dose-titration up to 300 mg) vs. Placebo | 10 weeks | Trough Sitting Systolic BP: -11.5 mmHg (p=0.015) Trough Sitting Diastolic BP: -6.3 mmHg (p=0.002)[1][3][4][5] |
| DAR-311 (DORADO) | III | 379 | Darusentan (50, 100, 300 mg) vs. Placebo | 14 weeks | Trough Sitting Systolic BP: Significant reductions across all doses (p<0.001) Trough Sitting Diastolic BP: Significant reductions across all doses (p<0.001)[2][6] |
| DAR-312 (DORADO-AC) | III | 849 | Darusentan (titrated) vs. Placebo vs. Guanfacine | 14 weeks | 24-hour Ambulatory Systolic BP: -9 mmHg (Darusentan) vs. -2 mmHg (Placebo) (p<0.001)[7] |
BP: Blood Pressure
Comparison with Other Antihypertensive Agents
While direct head-to-head trials of Darusentan against other endothelin receptor antagonists (ERAs) in resistant hypertension are limited, data from the DAR-312 study and meta-analyses allow for a comparative assessment.
Darusentan vs. Guanfacine (α2A Adrenergic Agonist)
The DAR-312 trial included an active comparator arm with Guanfacine. While the study did not meet its primary endpoint of superiority over placebo in clinic-measured blood pressure, ambulatory blood pressure monitoring revealed a significantly greater reduction in 24-hour systolic blood pressure with Darusentan compared to both placebo and Guanfacine.[7]
| Parameter | Darusentan | Guanfacine | Placebo |
| Change in 24-hour Ambulatory Systolic BP | -9 mmHg | -4 mmHg | -2 mmHg |
Indirect Comparison with Other Endothelin Receptor Antagonists
Meta-analyses of ERAs in hypertension provide a basis for indirect comparison.[1][2] Studies on other ERAs, such as the dual ETA/ETB receptor antagonist Aprocitentan (B1667571), have also shown significant blood pressure reductions in patients with resistant hypertension.[8][9][10][11][12] While a direct comparative trial is lacking, the magnitude of blood pressure reduction observed with Darusentan in its clinical trials is comparable to that reported for other agents in this class.[3]
Experimental Protocols
The development and characterization of Darusentan involved specific experimental protocols to determine its mechanism of action and pharmacological properties.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity of a compound to its target receptor.
Objective: To determine the binding affinity (Ki) of Darusentan for the ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human ETA or ETB receptors are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the cell membranes in the presence of varying concentrations of Darusentan.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[13]
Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation
This assay assesses the functional antagonism of a compound by measuring its ability to block the production of a second messenger.
Objective: To evaluate the functional antagonism of Darusentan at the ETA receptor.
Methodology:
-
Cell Culture: Cells expressing the ETA receptor (e.g., vascular smooth muscle cells) are cultured.
-
Labeling: The cells are labeled with [³H]-myo-inositol.
-
Antagonist and Agonist Addition: Cells are pre-incubated with varying concentrations of Darusentan, followed by stimulation with ET-1.
-
IP Extraction: The reaction is stopped, and the accumulated inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: The ability of Darusentan to inhibit ET-1-induced IP accumulation is determined, and an IC50 value is calculated.[13]
Signaling Pathway and Study Design Visualization
To visually represent the underlying mechanisms and trial structure, the following diagrams are provided.
Caption: A typical workflow for a placebo-controlled clinical trial of Darusentan.
Caption: Darusentan blocks the ET-1 signaling pathway, preventing vasoconstriction.
Conclusion
Placebo-controlled trials have been instrumental in defining the efficacy and safety profile of Darusentan as a potential add-on therapy for resistant hypertension. The data from these studies indicate a clinically meaningful reduction in blood pressure. While the development of Darusentan was ultimately discontinued, the insights gained from its clinical trial program, including its comparative performance and the methodologies used for its evaluation, remain valuable for the ongoing research and development of novel antihypertensive therapies, particularly those targeting the endothelin system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Endothelin-receptor antagonist can reduce blood pressure in patients with hypertension: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin antagonism in patients with resistant hypertension and hypertension nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Endothelin Receptor Antagonist Effective in Resistant Hypertension: PRECISION | tctmd.com [tctmd.com]
- 8. Randomized Dose-Response Study of the New Dual Endothelin Receptor Antagonist Aprocitentan in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hospitalhealthcare.com [hospitalhealthcare.com]
- 10. Identifying and treating resistant hypertension in PRECISION: A randomized long‐term clinical trial with aprocitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. academic.oup.com [academic.oup.com]
Darusentan: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity profile of Darusentan, a selective Endothelin-A (ETA) receptor antagonist. While comprehensive public data on Darusentan's interaction with a broad panel of GPCRs is limited, this document summarizes the available on-target selectivity data and presents standardized experimental protocols for assessing GPCR cross-reactivity.
On-Target Selectivity of Darusentan
Darusentan is a potent antagonist of the ETA receptor, a GPCR involved in vasoconstriction. Its selectivity has been primarily characterized against the Endothelin-B (ETB) receptor, another closely related GPCR. The (S)-enantiomer of Darusentan is the biologically active form.[1]
Data Presentation: Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki) of Darusentan for human ETA and ETB receptors, as determined by competitive radioligand binding assays.
| Receptor Subtype | Ligand | Ki (nmol/L) | Selectivity (ETB/ETA) |
| Human ETA | Darusentan | 1.4 | ~131-fold |
| Human ETB | Darusentan | 184 | |
| Rat ETA | (S)-Darusentan | 13 | Not Applicable |
Note: A lower Ki value indicates a higher binding affinity.
Cross-Reactivity with Other G-Protein Coupled Receptors
Comprehensive screening of Darusentan against a broad panel of diverse GPCRs is not publicly available. The discontinuation of its clinical development may account for the limited published data on its off-target activity.[2][3][4][5] Therefore, a direct comparison of Darusentan's cross-reactivity with other GPCRs cannot be provided at this time.
For drug development, assessing off-target activity is crucial for predicting potential adverse effects. This is typically achieved by screening the compound against a large panel of receptors, ion channels, and enzymes.
Experimental Protocols
Below are detailed methodologies for key experiments used to determine the selectivity and cross-reactivity of a compound like Darusentan against various GPCRs.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Culture cell lines recombinantly expressing the GPCR of interest.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a suitable method (e.g., BCA assay).
b. Assay Procedure:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (e.g., Darusentan).
-
Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. To test for antagonist activity, the assay measures the ability of the compound to block agonist-stimulated [³⁵S]GTPγS binding.
a. Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS (for determining non-specific binding).
-
Agonist for the GPCR of interest.
b. Assay Procedure:
-
In a 96-well plate, add the cell membranes, GDP, the test compound (antagonist) at various concentrations, and the specific agonist at a fixed concentration (typically its EC₈₀).
-
Pre-incubate the plate to allow the antagonist to bind to the receptor.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
c. Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition of the agonist response at each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
cAMP Accumulation Assay
This assay is used for GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) G-proteins, which modulate the production of the second messenger cyclic AMP (cAMP). To assess antagonist activity, the assay measures the ability of the compound to block the agonist-induced change in cAMP levels.
a. Cell Preparation:
-
Plate cells expressing the target GPCR in a 96-well or 384-well plate and culture overnight.
b. Assay Procedure (for a Gαs-coupled receptor):
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (antagonist) at various concentrations and incubate.
-
Add a specific agonist at a fixed concentration (e.g., its EC₈₀) to stimulate cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
c. Data Analysis:
-
Quantify the cAMP levels for each concentration of the antagonist.
-
Calculate the percentage of inhibition of the agonist-induced cAMP production.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the primary signaling pathway of Darusentan's target and a general workflow for assessing GPCR cross-reactivity.
Caption: Simplified Endothelin-A receptor signaling pathway and the inhibitory action of Darusentan.
Caption: A typical workflow for identifying and characterizing off-target GPCR activities of a compound.
References
- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darusentan - Wikipedia [en.wikipedia.org]
- 3. gilead.com [gilead.com]
- 4. thestreet.com [thestreet.com]
- 5. cardiovascularbusiness.com [cardiovascularbusiness.com]
A Comparative Guide to the Pharmacokinetic Profiles of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three key endothelin receptor antagonists (ERAs): bosentan (B193191), ambrisentan, and macitentan. The information presented is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds.
Introduction to Endothelin Receptor Antagonists
Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[1][2] By inhibiting the binding of ET-1 to its receptors (ETA and ETB), ERAs lead to vasodilation and antiproliferative effects.[3] The three most widely used ERAs—bosentan, ambrisentan, and macitentan—exhibit distinct pharmacokinetic properties that influence their clinical application and side-effect profiles.[4]
Bosentan is a dual antagonist of both ETA and ETB receptors.[5] Ambrisentan is a selective ETA receptor antagonist, a characteristic that is thought to preserve the ETB-mediated clearance of ET-1 and production of vasodilators like nitric oxide.[5] Macitentan is also a dual ETA/ETB receptor antagonist but is distinguished by its high affinity and sustained receptor binding.[6][7]
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of bosentan, ambrisentan, and macitentan, providing a basis for objective comparison.
| Pharmacokinetic Parameter | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Dual ETA/ETB | Selective ETA | Dual ETA/ETB |
| Time to Peak (Tmax) | ~3 hours[8][9] | ~2 hours[7] | ~8 hours[10] |
| Bioavailability (F) | ~50%[8] | Not known[1][7] | High (estimated at 74% via PBPK modeling)[10] |
| Protein Binding | >98% (mainly albumin)[8] | ~99%[1][7] | >99% (mainly albumin)[10] |
| Volume of Distribution (Vd) | ~30 L[8] | - | ~40-50 L[1][10] |
| Half-life (t1/2) | ~5.4 hours[8] | ~9 hours (effective)[1], 15 hours (terminal)[1] | ~16 hours[1][10] |
| Metabolism | Hepatic (CYP2C9, CYP3A4)[8] | Primarily UGTs (1A9S, 2B7S, 1A3S), minor CYP3A and CYP2C19[10] | Hepatic (primarily CYP3A4)[1] |
| Active Metabolite(s) | Yes (Ro 48-5033)[8] | Yes (4-hydroxymethyl ambrisentan, minor contribution)[7] | Yes (ACT-132577/aprocitentan)[1] |
| Elimination | Biliary excretion of metabolites[8] | Predominantly non-renal pathways[7] | Urine (50%) and feces (24%)[1] |
| Drug Interactions | Inducer of CYP2C9 and CYP3A4[10] | Clinically relevant interaction with cyclosporine A[10] | Limited drug interactions[11] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to generating the data presented, the following diagrams are provided.
Caption: Endothelin-1 signaling pathway and points of ERA intervention.
Caption: General experimental workflow for a clinical pharmacokinetic study.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically follows a standardized clinical study protocol.
1. Study Design:
-
Healthy Volunteers or Patient Population: Initial pharmacokinetic studies are often conducted in healthy volunteers. Subsequent studies are performed in the target patient population (e.g., patients with PAH) to assess the drug's behavior in the disease state.[12]
-
Dosing Regimen: Subjects receive a single oral dose of the ERA. For multiple-dose pharmacokinetics, the drug is administered daily for a specified period until steady-state concentrations are achieved.[10]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration. Frequent sampling is performed around the expected Tmax, followed by less frequent sampling during the elimination phase.[4]
2. Bioanalytical Method:
-
Sample Preparation: Blood samples are centrifuged to separate plasma. The drug and its metabolites are then extracted from the plasma using techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Quantification: The concentrations of the parent drug and its metabolites in the plasma extracts are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13][14] This technique offers high sensitivity and selectivity for accurate quantification.[14]
3. Pharmacokinetic Analysis:
-
Non-Compartmental Analysis (NCA): The plasma concentration-time data are used to calculate key pharmacokinetic parameters. NCA is a common method used to determine parameters such as Cmax, Tmax, AUC (area under the concentration-time curve), t1/2, clearance (CL), and volume of distribution (Vd).[12]
-
Compartmental Modeling: Alternatively, pharmacokinetic models can be fitted to the data to provide a more detailed description of the drug's absorption, distribution, and elimination processes.
Conclusion
Bosentan, ambrisentan, and macitentan, while all targeting the endothelin pathway, exhibit distinct pharmacokinetic profiles. These differences, particularly in terms of receptor selectivity, half-life, and metabolic pathways, have important implications for their clinical use, including dosing frequency and potential for drug-drug interactions. A thorough understanding of these profiles is crucial for the rational design of clinical trials and the optimization of therapeutic strategies in the management of diseases such as pulmonary arterial hypertension.
References
- 1. squarepharma.com.bd [squarepharma.com.bd]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Safety, Pharmacokinetics, and Efficacy of Ambrisentan Therapy in Children With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A bosentan pharmacokinetic study to investigate dosing regimens in paediatric patients with pulmonary arterial hypertension: FUTURE‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. nihs.go.jp [nihs.go.jp]
- 13. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Bioavailability Studies of Galgravin after Oral and Intravenous Administration to Rats Using HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Darusentan vs. Other Antihypertensive Agents: A Head-to-Head Comparison for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective, data-driven comparison of the endothelin receptor antagonist Darusentan against other classes of antihypertensive agents. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate a comprehensive understanding of its performance and mechanisms.
Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension, a condition where blood pressure remains elevated despite the use of three or more antihypertensive medications.[1] By blocking the potent vasoconstrictor effects of endothelin-1 (ET-1), Darusentan offers a novel mechanism of action for managing this challenging patient population.
Mechanism of Action: Targeting the Endothelin Pathway
Darusentan exerts its antihypertensive effect by competitively inhibiting the binding of ET-1 to the ETA receptor, which is predominantly located on vascular smooth muscle cells.[2][3] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction. Darusentan exhibits a high binding affinity for the human ETA receptor, with a Ki of 1.4 nmol/L, and is approximately 131-fold more selective for the ETA receptor over the ETB receptor (Ki of 184 nmol/L).[2][4][5]
dot
Head-to-Head Comparison: Efficacy in Resistant Hypertension
Clinical trials have evaluated Darusentan primarily as an add-on therapy for patients with resistant hypertension. The following tables summarize the key efficacy data from these trials and provide a comparison with other antihypertensive agents commonly used in this patient population. It is important to note that direct head-to-head trials between Darusentan and many of these agents are limited; therefore, some comparisons are based on data from separate studies in similar patient populations.
Table 1: Darusentan Efficacy Data in Resistant Hypertension (Placebo-Controlled)
| Study | Treatment Group | N | Baseline SBP (mmHg) | Baseline DBP (mmHg) | Change in SBP (mmHg) | Change in DBP (mmHg) |
| DAR-311 | Darusentan 50 mg | 81 | 157.8 | 90.9 | -17.3 | -9.9 |
| Darusentan 100 mg | 81 | 158.7 | 91.1 | -18.4 | -10.0 | |
| Darusentan 300 mg | 85 | 157.9 | 90.1 | -18.5 | -10.3 | |
| Placebo | 132 | 157.5 | 90.7 | -8.9 | -5.3 | |
| Phase II Study | Darusentan (up to 300 mg) | 77 | 154.0 | 89.0 | -17.0 | -11.0 |
| Placebo | 38 | 153.0 | 90.0 | -6.0 | -5.0 |
Table 2: Comparative Efficacy of Fourth-Line Antihypertensive Agents in Resistant Hypertension
| Drug Class | Study | Comparator | N | Baseline SBP (mmHg) | Change in SBP (mmHg) |
| Endothelin Receptor Antagonist (Darusentan) | DAR-312 | Guanfacine 1 mg | 849 (total) | ~150 | Darusentan demonstrated superiority in sitting SBP and DBP when compared to guanfacine at 14 weeks. |
| Mineralocorticoid Receptor Antagonist (Spironolactone) | PATHWAY-2 | Placebo | 285 | 146.6 | -12.1 (vs. baseline) |
| Doxazosin | Superior to doxazosin by 4.03 mmHg | ||||
| Bisoprolol | Superior to bisoprolol by 4.48 mmHg | ||||
| Alpha-Blocker (Doxazosin) | PATHWAY-2 | Placebo | 282 | 146.6 | -8.1 (vs. baseline) |
| Beta-Blocker (Bisoprolol) | PATHWAY-2 | Placebo | 285 | 146.6 | -7.6 (vs. baseline) |
| Centrally Acting Agent (Guanfacine) | DAR-312 | Darusentan | 849 (total) | ~150 | Darusentan was superior to guanfacine in reducing SBP and DBP. |
Note: Data for Darusentan vs. Guanfacine from the DAR-312 trial did not meet its primary endpoints against placebo, though superiority to guanfacine was shown.
Safety and Tolerability Profile
The safety profile of Darusentan has been evaluated in several clinical trials. The most common adverse events are related to fluid retention, a known class effect of endothelin receptor antagonists.
Table 3: Common Adverse Events with Darusentan in Resistant Hypertension (DAR-311 Study)
| Adverse Event | Darusentan 50 mg (n=81) | Darusentan 100 mg (n=81) | Darusentan 300 mg (n=85) | Placebo (n=132) |
| Edema/Fluid Retention | 25% | 32% | 25% | 14% |
| Dizziness | 12% | 15% | 11% | 8% |
| Headache | 11% | 11% | 12% | 11% |
| Fatigue | 7% | 9% | 7% | 5% |
Experimental Protocols
To provide a deeper understanding of the data presented, this section outlines the methodologies of key experiments and clinical trials.
Radioligand Binding Assay (Preclinical)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of Darusentan for ETA and ETB receptors.
-
Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled endothelin-1 ([¹²⁵I]-ET-1), and varying concentrations of Darusentan.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of Darusentan.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
-
Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
dot
DAR-311 (DORADO) Clinical Trial Protocol
-
Objective: To evaluate the efficacy and safety of Darusentan as an add-on therapy in patients with resistant hypertension.[7]
-
Study Design: A Phase III, international, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7]
-
Patient Population: 379 patients with resistant hypertension (systolic blood pressure ≥140 mmHg, or ≥130 mmHg for patients with diabetes or chronic kidney disease) on stable doses of three or more antihypertensive drugs, including a diuretic.[7]
-
Intervention: Patients were randomized to receive once-daily oral doses of Darusentan (50 mg, 100 mg, or 300 mg) or placebo for 14 weeks.[7]
-
Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[7]
-
Secondary Endpoints: Change from baseline in mean 24-hour ambulatory blood pressure and the percentage of patients achieving their blood pressure goal.[7]
dot
Concluding Remarks
Darusentan, through its selective antagonism of the ETA receptor, has demonstrated significant blood pressure-lowering effects in patients with resistant hypertension. When compared to other fourth-line treatment options, the data suggests that its efficacy is notable. However, the development of Darusentan was ultimately halted, with one of its pivotal Phase III trials (DAR-312) failing to meet its primary endpoints against placebo.[8] The most prominent side effect observed was fluid retention, a known class effect of endothelin receptor antagonists.
For researchers in antihypertensive drug development, the story of Darusentan underscores the potential of targeting the endothelin pathway while also highlighting the challenges in translating a novel mechanism into a therapy with a favorable risk-benefit profile for a broad patient population. The comprehensive data from its clinical trial program remains a valuable resource for understanding the role of endothelin in blood pressure regulation and the development of future antihypertensive therapies.
References
- 1. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Combination ACE Inhibitor and Angiotensin Receptor Blocker Therapy—Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Vasoconstriction Inhibition of Darusentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Darusentan, a selective endothelin-A (ETA) receptor antagonist, against other endothelin receptor antagonists (ERAs) in inhibiting vasoconstriction. The data presented is compiled from preclinical studies to aid in the evaluation and selection of compounds for further research and development.
Quantitative Comparison of In Vitro Vasoconstriction Inhibition
The potency of endothelin receptor antagonists is often quantified by their pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. The following table summarizes the reported pA2 values for Darusentan and other ERAs in isolated rat aortic ring preparations, a standard preclinical model for assessing vasoconstriction.
| Compound | Receptor Selectivity | pA2 Value (Isolated Rat Aorta) | Reference |
| Darusentan | Selective ETA | 8.1 ± 0.14 | [1] |
| Bosentan | Dual ETA/ETB | 7.2 | |
| Ambrisentan | Selective ETA | Not explicitly reported in rat aorta | |
| Macitentan | Dual ETA/ETB | Potent inhibition observed, specific pA2 not reported | [2][3][4] |
| Sitaxsentan | Selective ETA | Not explicitly reported in rat aorta |
Note: The reproducibility of the pA2 value for Darusentan in isolated rat aorta across multiple independent studies could not be definitively established with the currently available public data. The value of 8.1 is based on a comprehensive study on the pharmacology of Darusentan.[1] For the other agents, while they are known to be potent endothelin receptor antagonists, directly comparable pA2 values in the same rat aorta model were not consistently available in the public domain, highlighting a potential data gap for direct, side-by-side potency comparisons under identical experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical in vitro vasoconstriction assay using isolated aortic rings, a common protocol for evaluating the efficacy of endothelin receptor antagonists.
Isolated Aortic Ring Vasoconstriction Assay
1. Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue.
-
The vessel is cut into rings of approximately 2-3 mm in length.
-
For studies focusing on the direct effect on vascular smooth muscle, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
2. Experimental Setup:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the buffer being replaced every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, typically 60-80 mM).
-
Following a washout period, a cumulative concentration-response curve to Endothelin-1 (ET-1) is generated to establish a baseline contractile response.
-
To assess the inhibitory effect of an antagonist, the aortic rings are pre-incubated with the antagonist (e.g., Darusentan) at various concentrations for a specified period (e.g., 30-60 minutes) before generating a new cumulative concentration-response curve to ET-1.
-
The degree of rightward shift in the ET-1 concentration-response curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by Darusentan.
Caption: Experimental workflow for the isolated aortic ring vasoconstriction assay.
References
- 1. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of Darusentan efficacy in resistant hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of the efficacy and safety of Darusentan, a selective endothelin-A (ETA) receptor antagonist, in the treatment of resistant hypertension. The data presented is compiled from pivotal Phase II and Phase III clinical trials and is intended to offer an objective comparison with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Efficacy of Darusentan in Blood Pressure Reduction
Darusentan has been evaluated in a series of clinical trials to determine its efficacy as an add-on therapy for patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with at least three antihypertensive medications, including a diuretic.[1][2] The primary focus of these studies was the change in systolic and diastolic blood pressure (SBP and DBP) from baseline.
The DORADO Program: Phase III Clinical Trials
The cornerstone of Darusentan's clinical development for resistant hypertension was the DORADO (Determining the efficacy and tolerability Of Darusentan in Resistant HypertensiOn) program, which included two major Phase III trials: DAR-311 and DAR-312 (also known as DORADO-AC).[3][4]
DAR-311 (DORADO): This international, multicenter, double-blind, placebo-controlled, parallel-group study randomized 379 patients to receive once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or a placebo for 14 weeks.[3][4]
DAR-312 (DORADO-AC): This trial was a double-blind, placebo- and active-controlled study that randomized 849 patients to receive an optimized dose of Darusentan (50 mg, 100 mg, or 300 mg), placebo, or the active comparator guanfacine (B1203898) (1 mg daily) for 14 weeks.[3][5]
The following tables summarize the key efficacy data from these pivotal trials.
Table 1: Change in Trough Sitting Systolic Blood Pressure (SBP) in the DAR-311 (DORADO) Trial
| Treatment Group | Mean Change from Baseline in SBP (mmHg) | Placebo-Corrected Difference (mmHg) |
| Placebo (n=132) | -8.6 | - |
| Darusentan 50 mg (n=81) | -16.5 | -7.9 |
| Darusentan 100 mg (n=81) | -18.1 | -9.5 |
| Darusentan 300 mg (n=85) | -18.1 | -9.5 |
Table 2: Change in Trough Sitting Diastolic Blood Pressure (DBP) in the DAR-311 (DORADO) Trial
| Treatment Group | Mean Change from Baseline in DBP (mmHg) | Placebo-Corrected Difference (mmHg) |
| Placebo (n=132) | -5.3 | - |
| Darusentan 50 mg (n=81) | -10.1 | -4.8 |
| Darusentan 100 mg (n=81) | -9.9 | -4.6 |
| Darusentan 300 mg (n=85) | -10.7 | -5.4 |
Table 3: Comparison of Darusentan with Placebo and Guanfacine in the DAR-312 (DORADO-AC) Trial (24-Hour Ambulatory Blood Pressure Monitoring)
| Treatment Group | Mean Change from Baseline in 24-Hour SBP (mmHg) |
| Placebo | -2 |
| Guanfacine 1 mg | -4 |
| Darusentan (Optimized Dose) | -9 |
Safety and Tolerability Profile
The most frequently reported adverse event associated with Darusentan treatment in the clinical trials was fluid retention or peripheral edema.[1][3]
Table 4: Incidence of Peripheral Edema/Fluid Retention in the DAR-311 (DORADO) Trial
| Treatment Group | Incidence of Peripheral Edema/Fluid Retention (%) |
| Placebo | 17 |
| Darusentan 50 mg | 32 |
| Darusentan 100 mg | 36 |
| Darusentan 300 mg | 29 |
Experimental Protocols
The DORADO program trials were conducted with rigorous methodologies to ensure the validity of the results.
Patient Population: The studies enrolled patients aged 35 to 80 years with resistant hypertension.[2] Key inclusion criteria included a mean systolic blood pressure of ≥140 mmHg (or ≥130 mmHg for patients with diabetes or chronic kidney disease) while on stable, full doses of at least three antihypertensive drugs from different classes, one of which had to be a diuretic.[1][2] Patients with severe cardiovascular conditions, such as a recent myocardial infarction or stroke, were excluded.[2]
Study Design: Both the DAR-311 and DAR-312 trials were randomized, double-blind, multicenter studies with a 14-week treatment period.[3][4] DAR-311 was placebo-controlled, while DAR-312 included both a placebo and an active-control (guanfacine) arm.[3][4]
Blood Pressure Measurement: The primary efficacy endpoints were the change from baseline in trough sitting systolic and diastolic blood pressure, measured in a clinical setting using sphygmomanometry.[4][5] Additionally, 24-hour ambulatory blood pressure monitoring (ABPM) was utilized to provide a more comprehensive assessment of blood pressure control over a 24-hour period.[1]
Statistical Analysis: The primary analysis was performed on the intent-to-treat population, including all randomized patients who received at least one dose of the study drug. The efficacy of Darusentan was compared to placebo (and guanfacine in DAR-312) using analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.
Mechanism of Action and Signaling Pathway
Darusentan is a selective antagonist of the endothelin-A (ETA) receptor.[6] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[7] Darusentan competitively blocks this interaction, thereby promoting vasodilation and lowering blood pressure.
The signaling pathway initiated by ET-1 binding to the ETA receptor is depicted below.
Caption: Darusentan blocks the ET-1/ETaR signaling pathway.
Experimental Workflow of the DORADO Trials
The workflow of the DORADO clinical trials followed a structured and standardized process to ensure data quality and patient safety.
Caption: Workflow of the DORADO Phase III clinical trials.
References
- 1. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. gilead.com [gilead.com]
- 4. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 5. s24.q4cdn.com [s24.q4cdn.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Darusentan in Resistant Hypertension: An Active-Controlled Trial Analysis
A Comparative Guide for Researchers and Drug Development Professionals
Darusentan (B1669833), a selective endothelin type A (ETA) receptor antagonist, has been investigated as a novel therapeutic agent for resistant hypertension—a condition characterized by blood pressure remaining above goal despite the use of three or more antihypertensive medications at optimal doses, including a diuretic.[1][2] This guide provides a comprehensive analysis of the active-controlled clinical trial data for darusentan, offering a comparative overview of its efficacy and safety profile against placebo and other antihypertensive agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development in this area.
Mechanism of Action: Targeting the Endothelin-1 (B181129) Pathway
Darusentan exerts its antihypertensive effect by selectively blocking the ETA receptor, thereby inhibiting the potent vasoconstrictor effects of endothelin-1 (ET-1).[3] ET-1, a peptide produced by vascular endothelial cells, plays a significant role in blood pressure regulation.[4] Its binding to ETA receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction.[3][5] By antagonizing this interaction, darusentan promotes vasodilation and consequently lowers blood pressure.[5]
The signaling pathway initiated by ET-1 binding to the ETA receptor involves the activation of Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, a key step in smooth muscle contraction.[3]
Clinical Trial Performance: Efficacy and Safety
The clinical development of darusentan for resistant hypertension included several key Phase II and Phase III trials. The following tables summarize the quantitative data from these studies, comparing the efficacy and safety of darusentan against placebo and an active comparator.
Efficacy Data: Blood Pressure Reduction
The primary efficacy endpoints in these trials were the change from baseline in trough sitting systolic blood pressure (SBP) and diastolic blood pressure (DBP).
Table 1: Results of the DAR-311 (DORADO) Phase III Trial [1][6][7]
| Treatment Group (at 14 weeks) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Placebo | -8.6 | -5.3 |
| Darusentan 50 mg | -16.5 | -10.1 |
| Darusentan 100 mg | -18.1 | -9.9 |
| Darusentan 300 mg | -18.1 | -10.7 |
| All darusentan groups showed a statistically significant reduction in SBP and DBP compared to placebo (p<0.001).[1] |
Table 2: Results of the DAR-312 (DORADO-AC) Phase III Trial [2][8][9]
| Treatment Group (at 14 weeks) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| Placebo | Not Statistically Significant vs. Darusentan | Not Statistically Significant vs. Darusentan |
| Darusentan (50, 100, or 300 mg) | Superior to Guanfacine (B1203898) | Superior to Guanfacine |
| Guanfacine 1 mg | -12 | -6 |
| Darusentan did not achieve its co-primary efficacy endpoints compared to placebo in this trial.[2][8] However, it did demonstrate superiority in reducing both SBP and DBP when compared to the active comparator, guanfacine.[2][8][9] |
Table 3: Results of the DAR-201 Phase IIb Trial [10][11][12]
| Treatment Group (at 10 weeks) | Placebo-Corrected Change in Systolic BP (mmHg) | Placebo-Corrected Change in Diastolic BP (mmHg) |
| Darusentan 300 mg | -11.5 (p=0.015) | -6.3 (p=0.002) |
| This dose-ranging study showed a dose-dependent reduction in blood pressure.[10][11] |
Safety and Tolerability
The most frequently reported adverse event associated with darusentan treatment was peripheral edema/fluid retention.
Table 4: Incidence of Peripheral Edema/Fluid Retention in the DAR-311 Trial [1][6][7]
| Treatment Group | Percentage of Patients |
| Placebo | 17% |
| Darusentan 50 mg | 32% |
| Darusentan 100 mg | 36% |
| Darusentan 300 mg | 29% |
Discontinuation due to edema was low across the darusentan groups, ranging from 1.2% to 5.9%.[1][6] Other observed side effects included decreases in hemoglobin and hematocrit.[1][6] Liver function tests were generally comparable between the darusentan and placebo groups.[1][6]
Experimental Protocols
The clinical trials for darusentan in resistant hypertension followed rigorous, well-defined protocols to ensure the validity of the findings.
Study Design: DAR-311 and DAR-312
Both DAR-311 (DORADO) and DAR-312 (DORADO-AC) were international, multicenter, randomized, double-blind, parallel-group Phase III trials.[2][7][8] DAR-311 was a placebo-controlled study, while DAR-312 included both a placebo and an active comparator (guanfacine).[2][7][8]
Patient Population: The studies enrolled patients with resistant hypertension, defined as the failure to achieve target blood pressure despite adherence to a stable regimen of three or more antihypertensive drugs at full doses, including a diuretic.[1][2][7]
Treatment Regimen:
-
DAR-311: Patients were randomized to receive once-daily doses of darusentan (50 mg, 100 mg, or 300 mg) or placebo for 14 weeks, in addition to their existing antihypertensive medications.[7][13]
-
DAR-312: Patients were randomized to receive darusentan (titrated to an optimal dose of 50, 100, or 300 mg once daily), guanfacine (1 mg once daily), or placebo for 14 weeks.[2][8]
Endpoints: The co-primary efficacy endpoints for both trials were the change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[6][8]
Preclinical Experimental Methods
The characterization of darusentan's mechanism of action involved several key preclinical assays.
Receptor Binding Assay:
-
Objective: To determine the binding affinity of darusentan for endothelin receptors.[3]
-
Methodology: This assay typically involves using cell membranes expressing human ETA or ETB receptors.[3] The ability of darusentan to displace a radiolabeled endothelin analog from the receptors is measured, allowing for the calculation of its inhibitory constant (Ki).[14] Darusentan has shown high selectivity for the ETA receptor over the ETB receptor.[5][15]
In Vitro Functional Assays:
-
Objective: To assess the functional antagonism of darusentan on ET-1-induced cellular responses.
-
Methodology: Cultured vascular smooth muscle cells are stimulated with ET-1 in the presence and absence of darusentan.[16][14] Downstream signaling events, such as the increase in intracellular calcium, are then measured.[16][14] These experiments have demonstrated that darusentan effectively inhibits the signaling cascade that leads to vasoconstriction.[16]
Conclusion
The clinical trial data for darusentan demonstrate its efficacy in reducing blood pressure in patients with resistant hypertension when compared to both placebo and the active comparator, guanfacine. The primary safety concern identified was a dose-related increase in peripheral edema and fluid retention. While the DAR-312 trial did not meet its primary endpoints against placebo, the collective evidence suggests that targeting the endothelin pathway with a selective ETA receptor antagonist like darusentan holds promise as a therapeutic strategy for this difficult-to-treat patient population. Further research may be warranted to optimize the risk-benefit profile and identify patient subgroups most likely to respond to this class of medication.
References
- 1. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 2. gilead.com [gilead.com]
- 3. benchchem.com [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. gilead.com [gilead.com]
- 7. gilead.com [gilead.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s24.q4cdn.com [s24.q4cdn.com]
- 13. medscape.com [medscape.com]
- 14. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Safe Disposal of Darusentan: A Guide for Laboratory Professionals
This document provides procedural guidance for the safe disposal of Darusentan, a potent and selective endothelin-A receptor antagonist. The following procedures are based on general best practices for the disposal of research-grade chemical and pharmaceutical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Hazard Identification and Waste Classification
Darusentan is an experimental drug substance and should be handled as a potentially hazardous chemical. All waste generated from its use, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.
Key Disposal Properties:
| Property | Classification & Handling Recommendation |
| Physical State | Solid (powder) |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazard | Potent pharmacological activity. Handle with appropriate personal protective equipment (PPE). |
| Disposal Route | Incineration at a licensed hazardous waste facility is the preferred method for destruction. |
| Container Type | Use only approved, sealed, and clearly labeled hazardous waste containers. Ensure containers are compatible with the waste materials. |
Step-by-Step Disposal Procedures
The proper disposal of Darusentan involves a systematic process of segregation, containment, and labeling. The following steps outline the recommended procedure for different types of waste.
2.1. Unused or Expired Darusentan (Pure Compound)
-
Do Not Attempt to Neutralize: Do not try to chemically neutralize the compound.
-
Secure Containment: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a larger, leak-proof, and compatible secondary container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "(+/-)-Darusentan"
-
Accumulation start date
-
An indication of the hazards (e.g., "Toxic," "Pharmacologically Active")
-
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
2.2. Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items such as pipette tips, gloves, weigh boats, and empty vials that have come into direct contact with Darusentan.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.
-
-
Labeling: Clearly label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "Darusentan Contaminated Labware").
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area for pickup by authorized personnel.
2.3. Contaminated Solutions
Aqueous or solvent-based solutions containing Darusentan must be handled as liquid hazardous waste.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) carboy).
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of Darusentan.
-
Storage and Disposal: Securely cap the container and store it in a designated area with secondary containment to prevent spills. Arrange for pickup through your institution's EHS department.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving Darusentan.
Caption: Workflow for the segregation and disposal of Darusentan waste.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and environmental protection.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or involves volatile solvents.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean up a small spill.
-
Cleanup:
-
Solid Spills: Carefully sweep or wipe up the solid material, avoiding dust generation. Place the material and all cleanup supplies into a sealed container labeled as hazardous waste.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.
Personal protective equipment for handling Darusentan, (+/-)-
Essential Safety and Handling Guidance for Darusentan (B1669833)
Disclaimer: Specific safety data, such as a formal Material Safety Data Sheet (MSDS) for Darusentan, is not publicly available. The following guidance is based on general principles for handling potent pharmaceutical compounds and available clinical and pharmacological data. Researchers and scientists must conduct a thorough risk assessment based on their specific use case and follow all institutional and local safety protocols.
Darusentan is a selective endothelin receptor antagonist. While detailed toxicity data is limited, clinical trial information indicates potential biological effects that necessitate careful handling. This guide provides essential safety and logistical information for laboratory professionals working with Darusentan.
Health and Safety Information
Based on clinical studies, the most common adverse events associated with Darusentan are generally mild to moderate and include peripheral edema and headache.[1][2]
Summary of Clinical Observations
| Adverse Event | Dosage Group | Percentage of Patients Reporting | Severity |
| Peripheral Edema/Fluid Retention | Darusentan 50 mg | 32% | Mild to Moderate |
| Darusentan 100 mg | 36% | Mild to Moderate | |
| Darusentan 300 mg | 29% | Mild to Moderate | |
| Placebo | 17% | - | |
| Headache | - | Most commonly reported adverse event alongside edema | - |
Data compiled from clinical trial results.[3][4]
Personal Protective Equipment (PPE)
Given that Darusentan is a potent, biologically active compound, appropriate personal protective equipment should be worn at all times to prevent exposure. The following recommendations are based on general guidelines for handling hazardous drugs.[5][6][7]
Recommended PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.[5][6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A disposable, impermeable gown is preferred.[5][6]
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powder outside of a containment system), a NIOSH-approved respirator (e.g., N95 or higher) should be used.
Donning and Doffing PPE Workflow
Caption: Standard procedure for donning and doffing Personal Protective Equipment (PPE).
Handling and Storage
-
Handling: Handle Darusentan in a well-ventilated area, preferably within a certified chemical fume hood or other containment primary engineering control (C-PEC). Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
Spill and Disposal Plan
A spill kit should be readily available in any area where Darusentan is handled.
Chemical Spill Response Workflow
Caption: General workflow for responding to a chemical spill in a laboratory setting.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Don the appropriate PPE as outlined above, including respiratory protection if the spill involves powder.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use absorbent pads or granules to contain it.
-
Cleanup: Carefully collect the spilled material and absorbent using appropriate tools (e.g., forceps, scoop). Work from the outside of the spill inward.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by water.
-
Disposal: All contaminated materials (absorbent, PPE, cleaning materials) must be collected in a sealed, labeled hazardous waste container.
Disposal:
Dispose of all waste containing Darusentan as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols for assays involving Darusentan, such as Radioligand Binding Assays and Intracellular Calcium Mobilization Assays, can be found in specialized technical guides.[8] These resources provide step-by-step methodologies for preparing reagents, conducting the assays, and analyzing the data.[8]
References
- 1. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists: Darusentan for treatment of resistant hypertension - Xagena [xagena.it]
- 4. Darusentan: an effective endothelinA receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
